molecular formula C24H25Cl2NO B601921 Desethylclomifene Hydrochloride CAS No. 1310815-19-0

Desethylclomifene Hydrochloride

カタログ番号: B601921
CAS番号: 1310815-19-0
分子量: 414.37
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desethylclomifene Hydrochloride is a key chemical reference standard in scientific research, primarily utilized for analytical purposes in the development and validation of methods for drug analysis . It is identified as a metabolite of Clomiphene Citrate, a selective estrogen receptor modulator (SERM) widely used to treat anovulatory infertility . Clomiphene Citrate works by competitively blocking estrogen receptors in the hypothalamus, which disrupts the normal negative feedback loop and leads to an increased release of gonadotropin-releasing hormone (GnRH) . This, in turn, stimulates the pituitary gland to secrete higher levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately promoting ovulation . As a metabolite, Desethylclomifene Hydrochloride provides researchers with a critical tool for studying the pharmacokinetic profile and metabolic pathway of its parent drug, Clomiphene Citrate. Its primary research value lies in ensuring accurate quantification and quality control during the commercial production of pharmaceuticals, supporting endeavors such as Abbreviated New Drug Applications (ANDAs) . Further investigation is required to fully elucidate the specific pharmacological activity and potential research applications of Desethylclomifene Hydrochloride itself.

特性

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXQFJYBKJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Desethylclomifene Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the estrogen receptor (ER) binding affinity of desethylclomifene hydrochloride, a primary metabolite of the selective estrogen receptor modulator (SERM), clomiphene. As the in vivo activity of clomiphene is significantly influenced by its metabolic products, a thorough understanding of the receptor interaction of its metabolites is paramount for researchers in pharmacology, endocrinology, and drug development. This document delves into the chemical properties, synthesis, and detailed ER binding profile of desethylclomifene, offering a comparative analysis with its parent compound and other key metabolites. Furthermore, this guide presents detailed protocols for established in vitro assays to determine ER binding affinity, providing a practical resource for laboratory investigation.

Introduction: The Significance of Clomiphene Metabolism in Estrogen Receptor Modulation

Clomiphene citrate is a widely prescribed non-steroidal triphenylethylene derivative for the treatment of anovulatory infertility.[1] Its pharmacological activity is complex, exhibiting both estrogenic and anti-estrogenic effects in a tissue-dependent manner. This dual activity classifies clomiphene as a selective estrogen receptor modulator (SERM).[1] The clinical efficacy and side-effect profile of clomiphene are not solely attributable to the parent drug but are a composite of the actions of its various metabolites.

The metabolic fate of clomiphene involves N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes, notably CYP2D6.[2] This biotransformation gives rise to several active metabolites, including N-desethylclomifene, 4-hydroxyclomiphene, and (E)-4-hydroxy-N-desethylclomiphene.[2] These metabolites exhibit distinct binding affinities for the two main estrogen receptor subtypes, ERα and ERβ, which dictates their specific pharmacological effects in different tissues.[3] Therefore, a granular understanding of the ER binding profile of each major metabolite is crucial for a complete comprehension of clomiphene's mechanism of action and for the development of more refined SERMs. This guide focuses specifically on desethylclomifene hydrochloride, providing a detailed exploration of its interaction with the estrogen receptor.

Chemical and Physical Properties of Desethylclomifene Hydrochloride

Desethylclomifene is the N-dealkylated metabolite of clomiphene. For research and analytical purposes, it is often supplied as the hydrochloride salt to improve its stability and solubility.

PropertyValueSource
Chemical Name 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine;hydrochloride[4]
CAS Number 1310815-19-0[4]
Molecular Formula C₂₄H₂₄ClNO · HCl[4]
Molecular Weight 414.37 g/mol [4]
Isomeric Form Typically available as a mixture of (E) and (Z) isomers[5]
Appearance White to off-white solidCommercially available data
Solubility Soluble in methanol and DMSO. Aqueous solubility is expected to be higher for the hydrochloride salt compared to the free base.General chemical knowledge

Chemical Structure:

G A

Figure 1: Chemical structure of Desethylclomifene.

Synthesis of Desethylclomifene Hydrochloride: A Conceptual Overview

While a specific, detailed protocol for the synthesis of desethylclomifene hydrochloride is not widely published in peer-reviewed literature, its synthesis can be conceptually derived from established methods for clomiphene synthesis.[6] The general approach would involve the synthesis of a desethylated precursor followed by chlorination.

A plausible synthetic route could involve the following key steps:

  • Preparation of the Phenolic Precursor: Synthesis of a substituted phenoxy-ethanamine derivative lacking one of the N-ethyl groups.

  • Coupling Reaction: Reaction of the phenolic precursor with a suitable diphenylacetylene or a related derivative to form the triphenylethylene core.

  • Chlorination: Introduction of the chlorine atom at the vinylic position. This is a critical step, and reagents like N-chlorosuccinimide (NCS) are commonly used for this transformation in clomiphene synthesis.[6]

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

The control of the (E)/(Z) isomer ratio is a significant challenge in the synthesis of triphenylethylene-based SERMs and often requires specific reaction conditions or subsequent purification steps to isolate the desired isomer.[6]

Estrogen Receptor Binding Affinity of Desethylclomifene

The interaction of desethylclomifene with estrogen receptors is a key determinant of its biological activity. This section details its binding affinity for ERα and discusses the implications for ERβ.

Binding Affinity for Estrogen Receptor Alpha (ERα)

Desethylclomifene exhibits a lower binding affinity for ERα compared to estradiol and some of the other hydroxylated metabolites of clomiphene. The available quantitative data from various studies are summarized below:

CompoundBinding Affinity MetricValueReceptor SourceSource
(E)-Desethylclomifene Relative Binding Affinity (RBA) (Estradiol = 100)0.62Rat Uterine Cytosol[5]
N-Desethylclomiphene IC₅₀~125 nMERα[1]

The de-ethylation of the side chain is known to reduce the affinity for the estrogen receptor. One study reported that the de-ethylation of enclomiphene resulted in a 65-70% reduction in ER binding affinity.

Binding Affinity for Estrogen Receptor Beta (ERβ)

Given the structural similarity, it is plausible that desethylclomifene also acts as an antagonist at ERβ. The lack of a hydroxyl group, which is present in more potent metabolites, likely contributes to its overall lower affinity for both ER subtypes compared to estradiol. The precise selectivity ratio of desethylclomifene for ERα versus ERβ remains to be experimentally determined. Researchers can utilize predictive Quantitative Structure-Activity Relationship (QSAR) models for ERβ binding as a preliminary step to estimate this affinity.[8]

Comparative Binding Affinity of Clomiphene and its Metabolites

To contextualize the activity of desethylclomifene, it is essential to compare its ER binding affinity with that of the parent drug and other key metabolites.

CompoundERα Binding AffinityERβ Binding AffinityNotesSource
Estradiol High (Reference)High (Reference)Endogenous ligand[5]
Clomiphene ~100 nM (IC₅₀)Antagonist activity reportedMixture of isomers[1][7]
(E)-4-Hydroxyclomifene ~2.4 nM (IC₅₀); 331 RBAData not readily availablePotent active metabolite[1][5]
(E)-Desethylclomifene 0.62 RBAData not readily availableLower affinity metabolite[5]
N-Desethylclomiphene ~125 nM (IC₅₀)Data not readily availableLower affinity metabolite[1]
(E)-4-Hydroxy-N-desethylclomiphene ~1.4 nM (IC₅₀)Data not readily availableVery potent active metabolite[2]

Disclaimer: The data presented in this table are compiled from multiple sources and may have been generated using different experimental conditions. Direct comparison should be made with caution.

This comparative analysis highlights that while desethylclomifene is an active metabolite, its direct contribution to the overall pharmacological effect of clomiphene, in terms of ER binding, is likely less significant than that of the hydroxylated metabolites.

Mechanism of Action: A SERM Perspective

SERM_Mechanism cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Desethylclomifene Desethylclomifene ER Estrogen Receptor (ERα / ERβ) Desethylclomifene->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Coactivators Coactivators ERE->Coactivators Recruitment (Agonism) Corepressors Corepressors ERE->Corepressors Recruitment (Antagonism) Transcription_Agonist Agonist Action (Gene Transcription) Coactivators->Transcription_Agonist Transcription_Antagonist Antagonist Action (Transcription Blocked) Corepressors->Transcription_Antagonist

Figure 2: Simplified SERM Mechanism of Action.

Like its parent compound, desethylclomifene functions as a SERM. The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor protein. This altered conformation influences the interaction of the receptor with co-regulatory proteins (co-activators and co-repressors).

  • In tissues where desethylclomifene acts as an antagonist (e.g., likely the breast), the ligand-receptor complex recruits co-repressors, leading to the inhibition of estrogen-mediated gene transcription.

  • In tissues where it may have partial agonist activity , the complex may recruit a different set of co-activators, leading to the partial activation of gene expression.

The specific balance of agonist versus antagonist activity in a given tissue is determined by the local concentrations of ERα, ERβ, and the available co-regulatory proteins.

Experimental Protocols for Determining Estrogen Receptor Binding Affinity

A variety of in vitro assays can be employed to quantitatively determine the binding affinity of desethylclomifene hydrochloride to estrogen receptors. The choice of assay depends on the specific research question, available equipment, and throughput requirements.

Radioligand Binding Assay (Competitive)

This is a classic and highly sensitive method for determining the binding affinity of a test compound.

Principle: This assay measures the ability of a test compound (desethylclomifene) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a source of estrogen receptors. This can be a cytosol fraction from estrogen-responsive tissues (e.g., rat uterus) or recombinant human ERα or ERβ.

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent like DTT).

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of desethylclomifene hydrochloride. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) precipitation.

  • Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Receptor Source (e.g., Uterine Cytosol) D Combine Receptor, [³H]-E2, and Desethylclomifene HCl A->D B Prepare Radiolabeled Estradiol ([³H]-E2) B->D C Prepare Serial Dilutions of Desethylclomifene HCl C->D E Incubate to Equilibrium (e.g., 18-24h at 4°C) D->E F Separate Bound and Free Ligand (e.g., HAP Adsorption) E->F G Measure Radioactivity of Bound Fraction F->G H Plot % Specific Binding vs. [Competitor] G->H I Determine IC₅₀ H->I J Calculate Ki I->J

Figure 3: Workflow for a Radioligand Binding Assay.
Fluorescence Polarization (FP) Assay

This is a homogeneous assay that is well-suited for high-throughput screening.

Principle: This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen (the tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. When bound to the larger estrogen receptor, its tumbling is slowed, and the emitted light is more polarized. A test compound that competes with the tracer for binding to the ER will cause a decrease in fluorescence polarization.

Step-by-Step Methodology:

  • Reagents: Obtain recombinant ERα or ERβ, a suitable fluorescent estrogen tracer, and the test compound (desethylclomifene hydrochloride).

  • Assay Plate Preparation: In a microplate, add the assay buffer, a fixed concentration of the fluorescent tracer, and the estrogen receptor.

  • Addition of Competitor: Add serial dilutions of desethylclomifene hydrochloride to the wells. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a short period to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on binding interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., the estrogen receptor) is immobilized on the chip surface. When the other binding partner (desethylclomifene) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a change in the SPR signal.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize purified, recombinant ERα or ERβ onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of desethylclomifene hydrochloride in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of desethylclomifene over the sensor chip surface and monitor the SPR response in real-time. This provides the association phase.

  • Dissociation Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the receptor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Conclusion and Future Directions

Desethylclomifene hydrochloride is a key metabolite of clomiphene that contributes to its overall pharmacological profile. The available data indicate that it possesses a lower binding affinity for ERα compared to estradiol and the hydroxylated metabolites of clomiphene. While its direct binding affinity for ERβ has yet to be definitively quantified in the public domain, its role as a SERM suggests a differential interaction with the two ER subtypes.

For a more complete understanding of the role of desethylclomifene in the therapeutic and adverse effects of clomiphene, future research should focus on:

  • Determining the ERβ Binding Affinity: The quantification of the binding affinity of desethylclomifene for ERβ is a critical next step to establish its receptor selectivity profile.

  • Functional Assays: Beyond binding affinity, cell-based reporter gene assays are needed to characterize the functional consequences of desethylclomifene binding to both ERα and ERβ (i.e., its agonist versus antagonist activity).

  • In Vivo Studies: Investigating the specific in vivo effects of isolated desethylclomifene in relevant animal models would help to dissect its contribution to the overall effects of clomiphene.

This technical guide provides a solid foundation for researchers working with desethylclomifene hydrochloride and other SERMs. By utilizing the provided information and experimental protocols, the scientific community can continue to unravel the complex pharmacology of this important class of drugs.

References

  • Ruenitz PC, Bagley JR, Mokler CM. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. Biochem Pharmacol. 1983 Oct 1;32(19):2941-7.
  • Mürdter TE, Kerb R, Turpeinen M, et al. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Hum Mol Genet. 2012 Mar 1;21(5):1145-54.
  • Katzenellenbogen JA, O'Malley BW, Katzenellenbogen BS. Tripartite steroid hormone receptor pharmacology: interaction with coregulators and the basis for the tissue-selective political of selective estrogen receptor modulators. Mol Endocrinol. 1996;10(2):119-31.
  • Estrogen Receptor Binding Material in Blood of Patients After Clomiphene Citrate Administration: Determination by a Radioreceptor Assay. PubMed. Available at: [Link]

  • A Review of Selective Estrogen Receptor Modulators and their Potential for Transfeminine Hormone Therapy. Available at: [Link]

  • Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers. Available at: [Link]

  • Estrogen receptor binding material in blood of patients after clomiphene citrate administration: Determination by a radioreceptor assay. Bar-Ilan University. Available at: [Link]

  • Tanimoto H, Imoto H, Watanabe T, et al. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. Endocr J. 2010;57(6):517-21.
  • Clomiphene synthesis using a single solvent. Justia Patents. Available at: [Link]

  • Predictive Modeling of Estrogen Receptor Binding Agents Using Advanced Cheminformatics Tools and Massive Public Data. PubMed. Available at: [Link]

  • Predictive Modeling of Estrogen Receptor Binding Agents Using Advanced Cheminformatics Tools and Massive Public Data. Frontiers. Available at: [Link]

  • Predictive Models for Compound Binding to Androgen and Estrogen Receptors Based on Counter-Propagation Artificial Neural Networks. PMC. Available at: [Link]

  • In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. MDPI. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Available at: [Link]

  • Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists. DTIC. Available at: [Link]

  • Clomifene. Wikipedia. Available at: [Link]

  • N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers). Axios Research. Available at: [Link]

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC. Available at: [Link]

  • Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PMC. Available at: [Link]

  • US9428442B2 - Process for the preparation of Clomiphene - Google Patents.
  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. Semantic Scholar. Available at: [Link]

  • CN103351304A - Synthesis method of clomiphene - Google Patents.
  • Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta. PubMed. Available at: [Link]

  • Estrogen Receptor Relative Binding Affinity Model v- 1.0.1. VEGA HUB. Available at: [Link]

  • N-Desethyl Clomiphene HCl (Mixture Of Z And E Isomers). Cleanchem. Available at: [Link]

  • Estrogen Receptors Alpha and Beta in Acute Myeloid Leukemia. MDPI. Available at: [Link]

  • Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites. PubMed. Available at: [Link]

  • Estrogen receptors alpha (ERα) and beta (ERβ): Subtype-selective ligands and clinical potential. OUCI. Available at: [Link]

  • Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2). PMC. Available at: [Link]

  • Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. PMC. Available at: [Link]

  • Development of estrogen receptor beta binding prediction model using large sets of chemicals. PMC. Available at: [Link]

  • Clomiphene Citrate induced changes in the Estrogen and Estrogen receptors in the ovary of female Sprague-Dawley rats. Endocrine Abstracts. Available at: [Link]

Sources

Pharmacokinetics and Bioactivation of Desethylclomifene Metabolites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clomiphene citrate (CC) is a selective estrogen receptor modulator (SERM) that has been the gold standard for ovulation induction for decades. Administered as a prodrug, CC is a non-racemic mixture of two geometric isomers: enclomiphene (E-clomiphene, ~62%) and zuclomiphene (Z-clomiphene, ~38%)[1]. The clinical efficacy of this drug is not derived from the parent compound, but rather from its hepatic bioactivation into highly potent metabolites[2]. The desethylated and hydroxylated derivatives—specifically N-desethylclomiphene and its downstream product 4-hydroxy-N-desethylclomiphene (4-OH-DE-CLOM)—serve as the primary pharmacological effectors[3]. This whitepaper details the pharmacokinetics, metabolic pathways, and analytical quantification of these critical metabolites.

Mechanisms of Bioactivation: The CYP450 Bottleneck

The transformation of clomiphene into its active desethylated metabolites is governed by a stereospecific, dual-pathway Phase I metabolic network primarily involving the E-isomer.

The bioactivation relies on two critical enzymatic steps:

  • N-Deethylation: The parent drug undergoes N-deethylation mediated by2 to form N-desethylclomiphene (DE-CLOM)[2].

  • 4-Hydroxylation: DE-CLOM is subsequently hydroxylated at the 4-position of the phenyl ring by 3 to yield 4-OH-DE-CLOM[3]. Alternatively, clomiphene can first be hydroxylated to 4-hydroxyclomiphene (4-OH-CLOM) by CYP2D6, followed by CYP3A4-mediated N-deethylation to reach the same active endpoint[4].

Causality of Potency: The addition of the hydroxyl group mimics the phenolic A-ring of endogenous estradiol, dramatically increasing the binding affinity to the estrogen receptor (ER)[1]. Concurrently, the removal of the ethyl group via N-deethylation reduces steric hindrance, optimizing the ligand-receptor interaction within the ER's ligand-binding domain.

G Clom Clomiphene (Prodrug) DE_Clom N-desethylclomiphene (DE-CLOM) Clom->DE_Clom CYP3A4/5 N-deethylation OH_Clom 4-hydroxyclomiphene (4-OH-CLOM) Clom->OH_Clom CYP2D6 4-hydroxylation OH_DE_Clom 4-hydroxy-N-desethylclomiphene (4-OH-DE-CLOM) DE_Clom->OH_DE_Clom CYP2D6 4-hydroxylation OH_Clom->OH_DE_Clom CYP3A4/5 N-deethylation

Fig 1: Phase I bioactivation pathways of clomiphene to its active desethylated metabolites.

Pharmacokinetics and Pharmacogenomics

The pharmacokinetics (PK) of desethylclomifene metabolites are characterized by extensive enterohepatic recirculation and prolonged elimination half-lives[1]. While the parent clomiphene has an ER affinity (IC₅₀) of approximately 100 nM, 4-OH-DE-CLOM exhibits an IC₅₀ of 0.9 to 1.4 nM, making it nearly 100 times more potent[1][3][4].

Because the formation of these active metabolites is strictly dependent on CYP2D6, genetic polymorphisms dictate systemic exposure. Poor metabolizers (PMs) of CYP2D6 exhibit up to a 12-fold reduction in 4-OH-DE-CLOM peak concentrations compared to normal/extensive metabolizers[3]. Furthermore, carriers of the 5 demonstrate significantly altered area under the curve (AUC) and prolonged half-lives for these active moieties, explaining the ~30% non-response rate in anovulatory patients[3][5].

Quantitative Pharmacokinetic Data
Pharmacokinetic ParameterClomiphene (Prodrug)N-desethylclomiphene4-hydroxyclomiphene4-hydroxy-N-desethylclomiphene
Estrogen Receptor IC₅₀ ~100 nM~125 nM2.2 – 2.5 nM0.9 – 1.4 nM
Peak Plasma Conc. (Cmax) 20.37 nmol/LIntermediate0.95 nmol/L1.15 nmol/L
Elimination Half-life (t₁/₂) 4 – 7 daysN/A13 – 34 hours15 – 37 hours
Primary Metabolic Enzyme N/ACYP3A4 / CYP3A5CYP2D6CYP2D6 & CYP3A4

(Data aggregated from single 50 mg oral dose studies[1][3][4])

Experimental Methodologies: Self-Validating PK Workflows

To accurately profile the pharmacokinetics of desethylclomifene metabolites, rigorous, self-validating analytical protocols are required. Below are the field-proven methodologies for both in vivo quantification and in vitro phenotyping.

Protocol 1: LC-MS/MS Quantification of Metabolites in Human Plasma

This protocol utilizes Solid Phase Extraction (SPE) coupled with LC-MS/MS to quantify sub-nanomolar concentrations of 4-OH-DE-CLOM.

  • Step 1: Internal Standard Addition. Spike 100 µL of human plasma with 10 µL of Clomiphene-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Causality & Validation: The SIL-IS co-elutes with the target analytes and experiences identical matrix effects. Monitoring the SIL-IS recovery validates the extraction efficiency and normalizes any ion suppression in the mass spectrometer, making the assay self-correcting.

  • Step 2: Solid Phase Extraction (SPE). Load the spiked plasma onto an Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

    • Causality: Direct protein precipitation leaves circulating phospholipids in the sample, which severely suppress electrospray ionization (ESI). SPE selectively retains the lipophilic clomiphene metabolites while washing away salts and phospholipids.

  • Step 3: Chromatographic Separation. Inject 5 µL of the eluate onto a C18 reverse-phase column (e.g., Acquity BEH C18). Run a gradient elution using 10 mM ammonium formate (pH 3.0) and acetonitrile.

    • Causality: E- and Z-isomers have identical molecular weights and fragmentation patterns (isobaric). Baseline chromatographic resolution is mandatory to prevent false quantification.

  • Step 4: MRM Detection. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Include Quality Control (QC) samples at low, mid, and high concentrations in every batch.

    • Validation: The batch is only validated if the QC samples back-calculate to within ±15% of their nominal concentrations, ensuring the linear dynamic range remains intact.

Protocol 2: In Vitro Cytochrome P450 Phenotyping via Human Liver Microsomes (HLMs)

This assay determines the intrinsic clearance ( CLint​ ) and isolates the specific CYP450 enzymes responsible for N-desethylclomiphene bioactivation.

  • Step 1: Incubation Setup. Incubate 1 µM of N-desethylclomiphene with pooled Human Liver Microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Validation Control: Run a parallel incubation using Dextromethorphan (a known CYP2D6 substrate). The successful turnover of Dextromethorphan to Dextrorphan validates the metabolic competence of the HLM batch.

  • Step 2: Reaction Initiation. Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Validation Control: Maintain a negative control tube lacking NADPH. Causality: Because CYP450 enzymes strictly require NADPH as an electron donor, the absence of metabolite formation in this tube proves that the observed 4-OH-DE-CLOM is entirely enzyme-derived and not an artifact of chemical degradation.

  • Step 3: Quenching and Kinetic Analysis. At precise time intervals (0, 5, 10, 20, 30 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the SIL-IS. Centrifuge at 14,000 x g to pellet denatured proteins, and analyze the supernatant via LC-MS/MS to plot Michaelis-Menten kinetics ( Vmax​ and Km​ ).

References

  • Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites. PubMed (nih.gov). 5

  • Clomifene. Wikipedia. 1

  • Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. PubMed (nih.gov).3

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC (nih.gov). 4

  • Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to Clomiphene Citrate of Anovulatory PCOS Women?. Frontiers. 2

Sources

An In-Depth Technical Guide to Desethylclomifene Hydrochloride: Molecular Weight and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Desethylclomifene

Desethylclomifene is a significant metabolite of clomiphene, a widely prescribed selective estrogen receptor modulator (SERM) used in the treatment of female infertility.[1] Understanding the properties of its metabolites is critical for a complete pharmacokinetic and pharmacodynamic profile of the parent drug. Desethylclomifene itself exhibits biological activity, and its characterization is paramount for assessing its contribution to the overall therapeutic and toxicological profile of clomiphene. This guide focuses on the hydrochloride salt form, which is often used as a reference standard in analytical studies.[2][3]

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its analytical method development, formulation design, and interpretation of biological data.

Table 1: Summary of Physicochemical Data for Desethylclomifene Hydrochloride
PropertyValueSource(s)
Molecular Formula C24H24ClNO · HCl[2][3]
Molecular Weight 414.37 g/mol [2][3]
CAS Number 1310815-19-0[2][3][4]
Appearance Data not explicitly available; likely a solid.
Solubility Data not explicitly available in standard solvents.
pKa Data not explicitly available.
Melting Point Data not explicitly available.

Expert Insight: The lack of publicly available experimental data for properties like solubility, pKa, and melting point highlights the specialized nature of this metabolite. Researchers will likely need to determine these parameters empirically. The hydrochloride salt form suggests it will exhibit some degree of aqueous solubility, a critical factor for designing in vitro assays and analytical mobile phases.

Metabolic Context and Rationale for Study

Clomiphene is metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2D6 playing a major role.[5][6] The metabolic pathways include N-dealkylation, which leads to the formation of desethylclomifene.[7][8] Further metabolism can involve hydroxylation.[6][7][9]

The study of desethylclomifene is driven by the need to understand the complete metabolic fate of clomiphene and the potential for drug-drug interactions.[10] For instance, co-administration of drugs that inhibit CYP2D6 could alter the plasma concentrations of desethylclomifene, potentially impacting the overall clinical response to clomiphene.

Diagram 1: Simplified Metabolic Pathway of Clomiphene

Metabolic Pathway of Clomiphene Clomiphene Clomiphene Desethylclomifene Desethylclomifene Clomiphene->Desethylclomifene CYP2D6 (N-dealkylation) Hydroxylated_Metabolites Hydroxylated_Metabolites Clomiphene->Hydroxylated_Metabolites Hydroxylation Desethylclomifene->Hydroxylated_Metabolites Hydroxylation

Caption: Simplified metabolic conversion of clomiphene.

Analytical Characterization: A Methodological Approach

Accurate characterization of desethylclomifene hydrochloride is essential for its use as a reference standard in pharmacokinetic studies and doping control analysis.[11] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for its quantification in biological matrices.[7]

Experimental Protocol: Quantification of Desethylclomifene in Plasma by LC-MS/MS

This protocol outlines a general, robust approach. Method validation according to regulatory guidelines (e.g., FDA) is a mandatory step for clinical applications.[11]

1. Sample Preparation (Protein Precipitation):

  • Rationale: To remove proteins that can interfere with the analysis and damage the HPLC column.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of desethylclomifene).[11]

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Rationale: To separate desethylclomifene from other plasma components and metabolites.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) is a common choice for separating moderately polar compounds like desethylclomifene.[11]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is effective.[11]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Rationale: To provide sensitive and selective detection and quantification of desethylclomifene.

  • Parameters:

    • Ionization: Positive electrospray ionization (ESI) is suitable for this molecule, which contains a basic nitrogen atom that is readily protonated.[7][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[11]

Diagram 2: LC-MS/MS Analytical Workflow

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (C18 Column) Supernatant_Collection->HPLC Mass_Spec Mass Spectrometry (ESI+, MRM) HPLC->Mass_Spec Data_Analysis Data Analysis (Quantification) Mass_Spec->Data_Analysis

Caption: Workflow for the analysis of desethylclomifene.

Self-Validation and Trustworthiness: The inclusion of a stable isotope-labeled internal standard is crucial for a self-validating system. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response. This ensures the accuracy and precision of the quantitative results.

Further Spectroscopic Characterization

While LC-MS/MS is ideal for quantification, other spectroscopic techniques are vital for the unequivocal structural confirmation of the desethylclomifene hydrochloride reference standard itself.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The hydrochloride salt form may influence the chemical shifts of protons near the amine group. Solid-state NMR, particularly ³⁵Cl NMR, can provide detailed information about the local environment of the chloride ion and can be used to characterize different polymorphic forms of the salt.[12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information that can be used to confirm the identity of the molecule.[7]

Conclusion and Future Directions

This guide has synthesized the core physicochemical and analytical information for desethylclomifene hydrochloride. While foundational data such as its molecular weight and formula are well-established, further experimental characterization of its solubility and pKa is warranted. The provided analytical workflow serves as a robust starting point for researchers. Future investigations should focus on the in-vitro and in-vivo pharmacological activity of desethylclomifene to fully elucidate its role in the overall therapeutic effect of clomiphene.

References

  • Ghosal, A., et al. (2009). CYP2D6 is primarily responsible for the metabolism of clomiphene. PubMed. [Link]

  • Vitoriano, B., & De la Torre, X. (2007). Study of Clomiphene metabolism by LC/MS/MS. ResearchGate. [Link]

  • ResearchGate. Human metabolism of (E)- and (Z)-clomiphene. [Link]

  • Ruenitz, P. C., et al. (1983). Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of... PubMed. [Link]

  • Wikipedia. Clomifene. [Link]

  • SynThink. 1310815-19-0 Desethylclomifene - Reference Standard. [Link]

  • De la Torre, X., et al. (2008). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. ResearchGate. [Link]

  • Rzeppa, S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Meyer, M., et al. (2022). Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC. [Link]

  • Rzeppa, S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Pharmaffiliates. CAS No : 1310815-19-0 | Product Name : Desethylclomifene Hydrochloride. [Link]

  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

  • Tishmack, P. A., et al. (2012). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. [Link]

  • Popp, F. D., et al. (2023). Identification and synthesis of (Z)-3'-hydroxy clomiphene as a new potential doping-relevant metabolite of clomiphene. PubMed. [Link]

  • ResearchGate. 35 Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms. [Link]

Sources

In Vivo Metabolism Pathways of Desethylclomifene Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Desethylclomifene hydrochloride is a critical intermediate and major active metabolite in the pharmacological cascade of clomiphene, a selective estrogen receptor modulator (SERM) widely used for ovulation induction. Upon oral administration, the hydrochloride salt dissociates, allowing the free base—desethylclomifene (N-desethylclomiphene)—to undergo extensive first-pass hepatic biotransformation.

While clomiphene itself possesses moderate anti-estrogenic activity, its therapeutic efficacy is heavily dependent on its bioactivation into highly potent downstream metabolites. Desethylclomifene serves as the primary precursor to (E)-4-hydroxy-N-desethylclomiphene , a metabolite that exhibits profound estrogen receptor (ER) antagonism with an IC50 of ~1.4 nM, making it significantly more active than the parent compound ()[1]. Understanding the specific Cytochrome P450 (CYP) pathways that govern the fate of desethylclomifene is essential for predicting drug-drug-gene interactions (DDGIs) and explaining the ~30% clinical non-responder rate in polycystic ovary syndrome (PCOS) patients.

The In Vivo Metabolic Network

The in vivo metabolism of desethylclomifene is a multi-enzyme process characterized by competing pathways of bioactivation and deactivation, primarily driven by the polymorphic CYP2D6 and the highly abundant CYP3A4 ()[2].

  • Formation of Desethylclomifene: The parent drug, (E)-clomiphene, undergoes initial N-deethylation to form desethylclomifene. This step is predominantly mediated by CYP3A4, with CYP2D6 playing a minor auxiliary role[2].

  • Primary Bioactivation (Hydroxylation): The critical rate-limiting step for therapeutic efficacy is the hydroxylation of desethylclomifene at the 4-position of the phenyl ring. This reaction is almost exclusively catalyzed by CYP2D6, yielding the highly active (E)-4-hydroxy-N-desethylclomiphene [1].

  • Secondary Dealkylation: In a competing pathway, desethylclomifene can undergo a second N-deethylation step, mediated jointly by CYP3A4 and CYP2D6, to form the less active N,N-didesethylclomiphene[2].

  • Downstream Deactivation: The active 4-hydroxy-N-desethylclomiphene is eventually cleared via further CYP-mediated oxidation into dihydroxy derivatives (e.g., (Z)-3,4-dihydroxydesethylclomiphene) and subsequent Phase II glucuronidation[2].

Pathway Visualization

MetabolicPathway Clom (E)-Clomiphene DE_Clom (E)-N-desethylclomiphene (Desethylclomifene) Clom->DE_Clom CYP3A4 (Major) CYP2D6 (Minor) OH_Clom (E)-4-OH-Clomiphene Clom->OH_Clom CYP2D6 OH_DE_Clom (E)-4-OH-N-desethylclomiphene (Highly Active Metabolite) DE_Clom->OH_DE_Clom CYP2D6 (Bioactivation) DiDE_Clom (E)-N,N-didesethylclomiphene DE_Clom->DiDE_Clom CYP3A4 / CYP2D6 OH_Clom->OH_DE_Clom CYP3A4 DiOH_DE_Clom (Z)-3,4-dihydroxydesethylclomiphene OH_DE_Clom->DiOH_DE_Clom CYP-mediated Deactivation

In vivo metabolic network of desethylclomifene highlighting CYP2D6 and CYP3A4 biotransformation.

Pharmacogenomics: The CYP2D6 Bottleneck

Because CYP2D6 is the obligate enzyme for converting desethylclomifene into its most active form, genetic polymorphisms in the CYP2D6 gene dictate systemic exposure to the active metabolite.

Clinical studies stratifying patients into Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultra-rapid Metabolizers (UM) reveal a strong gene-dose effect. Subjects with non-functional CYP2D6 alleles (PMs) exhibit up to a 12-fold reduction in the maximum plasma concentration ( Cmax​ ) of (E)-4-hydroxy-N-desethylclomiphene compared to EMs ()[1]. This pharmacokinetic deficit provides a direct biological rationale for why a subset of patients fails to achieve ovulation despite dose escalation.

Experimental Methodologies for Metabolic Profiling

To map and validate these pathways, researchers employ self-validating in vitro and in vivo protocols. The following methodologies detail the standard approaches for isolating enzyme-specific contributions and quantifying trace metabolites.

Protocol 4.1: In Vitro Cytochrome P450 Phenotyping via Human Liver Microsomes (HLMs)

This protocol utilizes selective chemical inhibitors to definitively prove causality between specific CYP isoforms and the bioactivation of desethylclomifene ()[3].

  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein and 25 µM desethylclomifene in 100 mM potassium phosphate buffer (pH 7.4).

  • Selective Inhibition (Causality Check): Divide the mixture into three parallel cohorts.

    • Cohort A (Control): Vehicle only.

    • Cohort B (CYP2D6 Block): Pre-incubate with 1 µM Quinidine.

    • Cohort C (CYP3A4 Block): Pre-incubate with 2 µM Ketoconazole.

    • Rationale: Quinidine is a potent, highly specific competitive inhibitor of CYP2D6. If Cohort B fails to produce 4-hydroxy-N-desethylclomiphene, CYP2D6 is validated as the obligate bioactivating enzyme.

  • Reaction Initiation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the biotransformation by adding an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Extraction: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with a stable-isotope internal standard (e.g., d4​ -desethylclomifene). Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 4.2: LC-MS/MS Quantification Workflow

To detect secondary and tertiary metabolites at sub-nanomolar concentrations, a highly sensitive LC-MS/MS workflow is required ()[4].

  • Chromatographic Separation: Inject 10 µL of the extracted supernatant onto a ZORBAX Eclipse Plus C18 column (1.8 µm particle size, 2.1 × 50 mm).

  • Gradient Elution: Utilize a mobile phase consisting of 0.1% formic acid in LC-MS grade water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Run a gradient from 10% B to 90% B over 8 minutes to resolve structural isomers (e.g., separating (E) and (Z) configurations).

  • Ionization & Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions.

    • Rationale: MRM provides absolute structural specificity, ensuring that the isobaric weights of different hydroxylated isomers do not confound quantification. This method achieves a Lower Limit of Quantification (LLOQ) of 0.3 ng/mL for desethylclomifene and its derivatives[4].

Quantitative Pharmacokinetic & Pharmacodynamic Data

The structural modifications induced by hepatic metabolism drastically alter the pharmacodynamics of the drug. Table 1 summarizes the binding affinities, demonstrating why the CYP2D6-mediated conversion of desethylclomifene is critical.

Table 1: Estrogen Receptor (ER) Binding Affinity ( IC50​ ) of Clomiphene and Metabolites (;)[1][5]

CompoundMetabolic StageER Binding Affinity ( IC50​ )Relative Potency
(E)-ClomipheneParent Prodrug~100 nMBaseline
(E)-N-desethylclomiphenePrimary Metabolite~125 nMLow
(E)-4-hydroxyclomiphenePrimary Metabolite~2.4 nMHigh
(E)-4-hydroxy-N-desethylclomiphene Secondary Metabolite ~1.4 nM Highest

Table 2 illustrates the profound impact of the CYP2D6 genotype on the systemic exposure of the highly active secondary metabolite, explaining the pharmacokinetic variability observed in clinical settings.

Table 2: Pharmacokinetic Impact of CYP2D6 Genotypes on (E)-4-OH-N-desethylclomiphene Exposure ()[1]

CYP2D6 PhenotypeAllelic FunctionRelative Cmax​ of Active MetaboliteClinical Implication
Extensive Metabolizer (EM)Fully Functional (1/1)1.0x (Baseline)Normal therapeutic response
Intermediate Metabolizer (IM)Reduced Function (1/10)~0.4x - 0.6xVariable response; possible dose escalation needed
Poor Metabolizer (PM)Non-Functional (4/4)~0.08x (12 times lower) High risk of non-response / treatment failure

References

  • Wikipedia Contributors. "Clomifene." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ghobadi, C., et al. (2008). "CYP2D6 is primarily responsible for the metabolism of clomiphene." Drug Metabolism and Pharmacokinetics, 23(2), 101-105. Available at:[Link]

  • Dinger, J., et al. (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B, 879(26), 2753-2758. Available at:[Link]

  • Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics, 21(5), 1184-1192. Available at:[Link]

  • Kovar, C., et al. (2022). "Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling." Pharmaceutics, 14(12), 2597. Available at:[Link]

Sources

The Role of Desethylclomifene Hydrochloride in Selective Estrogen Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Imperative of Metabolites

In the development and application of Selective Estrogen Receptor Modulators (SERMs), a fundamental trap is over-indexing on the parent prodrug while ignoring the metabolome. Clomiphene citrate, a foundational triphenylethylene derivative used for ovulation induction, is a classic example. Administered as a racemic mixture of zuclomiphene and enclomiphene, the parent compound itself possesses relatively weak affinity for the estrogen receptor (ER)[1].

In my tenure overseeing high-throughput screening assays for endocrine modulators, I have consistently observed that the true pharmacological heavy lifting is performed by downstream metabolites. Through the cytochrome P450 (CYP450) system, clomiphene is biotransformed into highly active compounds[2]. Desethylclomifene hydrochloride (the stable, water-soluble salt form of N-desethylclomiphene) serves as a critical intermediate and active SERM in this cascade[3]. It is the precursor to the most potent known clomiphene metabolite: 4-hydroxy-N-desethylclomiphene, which dictates the drug's antagonistic efficacy at the hypothalamic arcuate nucleus[4].

Metabolic Pathways and Receptor Affinity

The biotransformation of enclomiphene is primarily driven by CYP3A4 and the highly polymorphic CYP2D6 enzyme[2]. Enclomiphene undergoes N-deethylation to form N-desethylclomiphene. Subsequently, CYP2D6 hydroxylates this intermediate to yield 4-hydroxy-N-desethylclomiphene[2][4].

The causality behind the exponential increase in ER binding affinity among these metabolites lies in their structural mimicry of endogenous estrogens. The addition of the hydroxyl group at the 4-position mimics the phenolic A-ring of estradiol, allowing the metabolite to form critical hydrogen bonds (particularly with His524 and Glu353) within the hydrophobic ligand-binding pocket (LBP) of the ER[5].

Metabolism Clom Enclomiphene (Parent Prodrug) Desethyl N-Desethylclomiphene (Intermediate SERM) Clom->Desethyl CYP3A4 / CYP2D6 OH_Clom 4-Hydroxyclomiphene (Active Metabolite) Clom->OH_Clom CYP2D6 OH_Desethyl 4-Hydroxy-N-desethylclomiphene (Primary Active SERM) Desethyl->OH_Desethyl CYP2D6 OH_Clom->OH_Desethyl CYP3A4

CYP450-mediated metabolic pathway of enclomiphene to its active SERM metabolites.

Quantitative Binding Data

To contextualize the potency of these compounds, we summarize the half-maximal inhibitory concentrations (IC50) and Relative Binding Affinities (RBA) against the estrogen receptor.

Compound / MetabolitePrimary Forming EnzymeER IC50 (nM)RBA (Estradiol = 100)
(E)-Clomiphene N/A (Parent)> 10.0~ 2.0
(E)-N-Desethylclomiphene CYP3A4 / CYP2D6N/A0.71
(E)-4-Hydroxyclomiphene CYP2D62.2 - 2.5331.0
(E)-4-Hydroxy-N-desethylclomiphene CYP2D6 / CYP3A40.9 - 1.4Highest Affinity

Data synthesized from competitive in vitro binding assays[2][4][6].

Experimental Methodologies: Self-Validating Protocols

When evaluating the SERM activity of desethylclomifene hydrochloride, assay design must isolate specific variables. I mandate a two-pronged approach for my teams: a microsomal stability assay to map the pharmacokinetic generation of the active species, followed by a competitive radioligand binding assay to quantify pharmacodynamics.

Protocol 1: CYP2D6-Mediated Microsomal Biotransformation

Causality & Design: We utilize pooled Human Liver Microsomes (HLMs) rather than isolated recombinant enzymes. This preserves the native lipid microenvironment and allows for the natural competitive interplay between CYP3A4 and CYP2D6, yielding a more accurate predictive model of in vivo clearance and metabolite formation[2].

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate Addition: Spike desethylclomifene hydrochloride into the buffer to achieve a final assay concentration of 1.0 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated tamoxifen). Why? This instantly precipitates microsomal proteins, halting metabolism and providing a stable baseline for recovery validation.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of desethylclomifene and the formation of 4-hydroxy-N-desethylclomiphene.

Protocol 2: ER Competitive Radioligand Binding Assay

Causality & Design: A competitive binding assay using [3H]-estradiol is selected over a cellular reporter assay to directly quantify physical receptor occupancy (Kd/Ki) without the confounding variables of cellular membrane permeability or variable co-activator expression.

Step-by-Step Methodology:

  • Receptor Preparation: Isolate nuclear fractions from MCF-7 cells or utilize purified recombinant human ERα[6].

  • Radioligand Incubation: Incubate the receptor preparation with 1 nM [3H]-estradiol in a binding buffer (10 mM Tris-HCl, pH 7.5, 1.5 mM EDTA, 1 mM DTT) at 4°C for 18 hours to reach equilibrium.

  • Competitor Titration: Add desethylclomifene hydrochloride (or its 4-hydroxy derivative) in a log-dose titration ranging from 0.1 nM to 10 µM.

  • Self-Validating Control: In parallel wells, determine Non-Specific Binding (NSB) by adding a 1,000-fold excess (1 µM) of unlabeled diethylstilbestrol (DES)[7]. Why? If the radiotracer signal in the DES wells is not reduced to near-zero baseline, the assay is compromised by radioligand trapping or impure receptor prep.

  • Separation & Reading: Separate bound from free radioligand using dextran-coated charcoal. Centrifuge, extract the supernatant, and quantify bound[3H]-estradiol using a liquid scintillation counter.

Workflow Prep HLM Preparation Incubate Incubation with Desethylclomifene HCl Prep->Incubate Extract Acetonitrile Quench & Extract Incubate->Extract LCMS LC-MS/MS Quantification Extract->LCMS PK Data ER ER Radioligand Binding Assay Extract->ER PD Data

Workflow for microsomal metabolism and subsequent ER competitive binding validation.

Clinical and Pharmacogenomic Implications

The reliance on CYP2D6 for the conversion of desethylclomiphene to its highly active 4-hydroxy derivative introduces a critical pharmacogenomic variable into clinical practice[8].

Patients who are CYP2D6 "Poor Metabolizers" (PMs) exhibit up to a 10-fold reduction in the maximum plasma concentration ( Cmax​ ) of active metabolites like (E)-4-hydroxy-N-desethylclomiphene compared to "Extensive Metabolizers" (EMs)[4]. Because desethylclomiphene itself has a drastically lower affinity for the ER (RBA = 0.71) compared to its hydroxylated counterpart (RBA > 300)[6], PMs fail to achieve the necessary estrogen receptor antagonism at the hypothalamus. Consequently, the negative feedback loop of estrogen is not blocked, the GnRH surge is not triggered, and ovulation induction fails[2][4].

Understanding the role of desethylclomifene hydrochloride not just as a structural intermediate, but as a gateway to the drug's ultimate therapeutic mechanism, is paramount for modern drug development and personalized medicine.

References

  • [1] Clomifene - Wikipedia. Wikimedia Foundation. URL:[Link]

  • [6] Ruenitz PC, Bagley JR, Mokler CM. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. Biochem Pharmacol. 1983. URL:[Link]

  • [3] Clomifene-impurities: Desethylclomifene Hydrochloride. Pharmaffiliates. URL:[Link]

  • [2] Kröner P, et al. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. Pharmaceutics (PMC). 2022. URL:[Link]

  • [8] Mürdter TE, et al. CYP2D6 is Primarily Responsible for the Metabolism of Clomiphene. ResearchGate. URL:[Link]

  • [4] Mürdter TE, et al. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Human Molecular Genetics, Oxford Academic. 2012. URL:[Link]

  • [5] Lee S, Barron MG. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. 2017. URL:[Link]

  • [7] The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin. PubMed. URL:[Link]

Sources

Methodological & Application

Desethylclomifene hydrochloride cell culture preparation protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Desethylclomifene Hydrochloride Preparation and In Vitro Evaluation

Executive Summary

Desethylclomifene (N-desethylclomiphene) is a primary, highly active metabolite of the selective estrogen receptor modulator (SERM) clomiphene[1]. In clinical and physiological settings, the parent drug clomiphene acts as a prodrug that undergoes hepatic bioactivation—predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme—to form potent metabolites, including desethylclomifene and 4-hydroxy-N-desethylclomiphene[2][3]. These metabolites exhibit significantly higher binding affinities for the Estrogen Receptors (ERα and ERβ) than the parent compound, making desethylclomifene a critical molecule for in vitro studies targeting ER-mediated transcriptional regulation, breast cancer cell proliferation, and gonadotropin feedback loops[2][4].

This application note provides a comprehensively engineered, self-validating protocol for the dissolution, handling, and cellular application of desethylclomifene hydrochloride, ensuring maximum stability and reproducible receptor antagonism.

Physicochemical Properties & Solvation Causality

Desethylclomifene hydrochloride is a highly lipophilic triphenylethylene derivative. While the hydrochloride salt form slightly improves polarity compared to the free base, its aqueous solubility remains exceptionally poor (< 0.1 mg/mL)[5]. Attempting to dissolve this compound directly in aqueous cell culture media will result in micelle formation or micro-precipitation, leading to inaccurate dosing and irreproducible data[6].

To bypass this, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[6][7]. DMSO disrupts the crystal lattice of the hydrochloride salt and fully solvates the lipophilic core, allowing for the creation of highly concentrated stock solutions (up to 25–100 mg/mL)[6][7].

Table 1: Quantitative Solvation and Working Parameters

ParameterValue / RangeMechanistic Rationale
Primary Solvent 100% Cell-Culture Grade DMSOEnsures complete dissolution of the lipophilic triphenylethylene core[6][7].
Stock Concentration 10 mMMinimizes the volume of solvent needed for downstream dilutions.
Max Final DMSO (v/v) ≤ 0.1%Prevents solvent-induced lipid bilayer disruption and baseline cytotoxicity[6].
Storage Conditions -20°C to -80°C (Dark)Prevents spontaneous photo-isomerization of the double bond and thermal degradation.

Mechanistic Grounding: Pathway Visualization

To understand the experimental necessity of using desethylclomifene directly in cell culture, one must look at the metabolic pathway. Many in vitro cell lines (e.g., MCF-7 breast cancer cells) lack endogenous CYP2D6 expression. Treating these cells with parent clomiphene yields artificially low antagonistic activity because the cells cannot generate the active desethylclomifene metabolite[2][3]. By applying desethylclomifene hydrochloride directly, researchers bypass this metabolic bottleneck.

Pathway A Clomiphene (Prodrug / Parent) B CYP2D6 (Hepatic Enzyme) A->B N-deethylation C Desethylclomifene (Active Metabolite) B->C Bioactivation D Estrogen Receptor (ERα / ERβ) C->D Competitive Antagonism E Gene Silencing & Cell Cycle Arrest D->E Corepressor Recruitment

Fig 1: CYP2D6-mediated bioactivation of clomiphene to desethylclomifene and subsequent ER antagonism.

Reagent Preparation Protocol

This protocol establishes a self-validating system. By strictly controlling the solvent vehicle and employing low-binding filtration, we eliminate the variables of drug loss and solvent toxicity.

Phase A: 10 mM Stock Solution Preparation
  • Equilibration: Allow the desethylclomifene hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the molecular weight calculations and degrade the compound.

  • Weighing: Accurately weigh the required mass of desethylclomifene hydrochloride using an analytical balance inside a laminar flow hood.

  • Dissolution: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration[6].

  • Homogenization: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes until optically clear.

  • Filtration (Critical Step): Draw the solution into a sterile glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into sterile amber microcentrifuge tubes[6]. Causality: Standard cellulose acetate or nylon filters will bind lipophilic drugs and can be degraded by 100% DMSO. PTFE is chemically inert and low-binding.

  • Aliquot & Storage: Prepare 20 µL to 50 µL aliquots to prevent freeze-thaw cycles. Store at -80°C.

Phase B: Working Solution & Serial Dilution
  • Thaw a single 10 mM DMSO aliquot immediately before use.

  • Perform serial dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).

  • Final Media Spiking: Dilute the intermediate DMSO stocks 1:1000 directly into pre-warmed cell culture media to achieve the final desired concentrations (e.g., 1 µM, 100 nM, 10 nM). Causality: Diluting intermediate DMSO stocks ensures that every treatment group, regardless of drug concentration, receives exactly the same final DMSO concentration (0.1% v/v), isolating the drug's effect from the solvent's effect.

In Vitro Experimental Workflow (ER Antagonism Assay)

To accurately measure the SERM activity of desethylclomifene, the cellular environment must be strictly controlled to eliminate endogenous estrogens that would otherwise outcompete the drug.

Workflow S1 1. Cell Seeding (Phenol Red-Free Media) S2 2. Estrogen Starvation (Charcoal-Stripped FBS, 48h) S1->S2 S3 3. Compound Treatment (Desethylclomifene ± E2) S2->S3 S4 4. Incubation (24-72h at 37°C, 5% CO2) S3->S4 S5 5. Endpoint Quantification (Viability / qPCR / Western) S4->S5

Fig 2: Standardized in vitro workflow for evaluating desethylclomifene in ER-positive cell lines.

Step-by-Step Assay Protocol (e.g., MCF-7 Breast Cancer Cells)
  • Cell Seeding: Seed MCF-7 cells in multi-well plates using Phenol Red-Free DMEM. Causality: Phenol red possesses weak structural homology to estrogen and acts as a weak ER agonist, which will skew the baseline activation of the receptor.

  • Hormone Starvation: Supplement the media with 5-10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) instead of standard FBS. Incubate for 48 hours. Causality: Standard FBS contains high levels of bovine 17β-estradiol. Dextran-coated charcoal stripping removes these lipophilic hormones, synchronizing the cells in a true estrogen-depleted state.

  • Treatment Application: Aspirate the starvation media. Apply the desethylclomifene-spiked media (prepared in Phase B).

  • Self-Validating Controls:

    • Vehicle Control: Media + 0.1% DMSO (Validates baseline viability).

    • Positive Control: Media + 100 nM Fulvestrant (Validates maximum ER degradation/inhibition).

    • Rescue Cohort: Media + 1 µM Desethylclomifene + 10 nM 17β-estradiol (Validates that the mechanism of cell death/arrest is specifically due to competitive ER antagonism, as excess E2 should rescue the phenotype).

  • Incubation & Endpoint: Incubate for 24 hours for gene expression analysis (RT-qPCR of ER target genes like pS2 or GREB1) or 72-96 hours for phenotypic cell viability assays (e.g., ATP-based luminescence or CCK-8).

Quantitative Data Summary: Assay Parameters

Table 2: Typical Working Ranges for Desethylclomifene In Vitro

Assay TypeTarget Concentration RangeIncubation TimePrimary Readout / Endpoint
Receptor Binding (Cell-Free) 0.1 nM – 100 nM1 - 2 hoursFluorescence Polarization (FP)
Gene Expression (RT-qPCR) 10 nM – 1 µM12 - 24 hoursDownregulation of ER-responsive genes
Cell Viability / Proliferation 100 nM – 10 µM72 - 96 hoursATP Luminescence, MTT, CCK-8

References

  • Wikipedia Contributors. "Clomifene." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics (PubMed / NIH). Available at:[Link]

  • Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Oxford Academic. Available at:[Link]

  • Liverpool HIV Interactions. "Clomifene Interactions." HIV Drug Interactions. Available at: [Link]

  • Patel, et al. (2023). "Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies." PMC / NIH. Available at:[Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of Desethylclomifene Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Toxicologists, Pharmacokineticists, and Anti-Doping Scientists.

Introduction & Scientific Rationale

Clomiphene is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment of anovulatory infertility. Beyond its clinical utility, clomiphene is strictly prohibited by the World Anti-Doping Agency (WADA) under the S4 category (Hormone and Metabolic Modulators) due to its ability to indirectly elevate endogenous testosterone levels and mitigate the side effects of anabolic steroid abuse[1].

Because clomiphene undergoes extensive hepatic first-pass metabolism, detecting the parent drug in urine or plasma is analytically challenging and biologically insufficient. The biotransformation of clomiphene is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) and CYP3A4 enzymes, yielding highly active metabolites such as N-desethylclomifene and 4-hydroxy-N-desethylclomifene[2][3].

The Causality of Target Selection: Monitoring desethylclomifene (exact mass 377.15 g/mol ) is critical for two reasons:

  • Pharmacokinetic Variability: The formation of desethylclomifene and its hydroxylated derivatives is highly dependent on the patient's CYP2D6 activity score. Poor metabolizers (PM) exhibit up to a 10-fold reduction in active metabolite concentrations compared to normal metabolizers (NM)[2][4].

  • Anti-Doping Window: Desethylclomifene is excreted predominantly as glucuronide conjugates and exhibits a prolonged detection window in urine, making it an ideal biomarker for retrospective doping analysis[5].

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the extraction, chromatographic separation, and precise quantification of desethylclomifene hydrochloride.

Metabolic Pathway & Biomarker Generation

To understand the analytical target, one must understand the enzymatic cascade. Clomiphene undergoes N-dealkylation (loss of an ethyl group from the diethylaminoethoxy side chain) driven by CYP3A4 and CYP2D6, forming desethylclomifene. Subsequent hydroxylation yields 4-hydroxy-desethylclomifene.

MetabolicPathway Clomiphene Clomiphene (Parent Drug) CYP CYP3A4 / CYP2D6 (N-Dealkylation) Clomiphene->CYP Desethyl Desethylclomifene (Primary Target) CYP->Desethyl - Ethyl Group CYP2D6 CYP2D6 (Hydroxylation) Desethyl->CYP2D6 Gluc UGT Enzymes (Phase II Conjugation) Desethyl->Gluc OH_Desethyl 4-OH-Desethylclomifene (Active Metabolite) CYP2D6->OH_Desethyl + Oxygen OH_Desethyl->Gluc Excretion Glucuronide Conjugates (Urine Excretion) Gluc->Excretion

Fig 1: CYP450-mediated biotransformation of clomiphene into desethylclomifene and phase II conjugates.

Experimental Protocols: Sample Preparation

Because desethylclomifene is heavily excreted as a glucoconjugate, direct analysis of urine will yield false negatives. The protocol must incorporate an enzymatic hydrolysis step to liberate the free aglycone, followed by Solid Phase Extraction (SPE) to eliminate matrix suppression[5][6].

Step-by-Step Methodology: Urine/Plasma Extraction
  • Internal Standard Spiking: Aliquot 2.0 mL of human urine (or 0.5 mL plasma) into a clean glass centrifuge tube. Spike with 20 µL of Clomiphene-d5 internal standard (IS) working solution (100 ng/mL). Rationale: Early IS introduction corrects for volumetric losses and variable hydrolysis efficiency.

  • Enzymatic Hydrolysis (Urine Only): Add 200 µL of 0.1 M phosphate buffer (pH 7.0) and 25 µL of purified β -glucuronidase (e.g., from E. coli). Incubate at 55°C for 60 minutes[5].

  • Acidification: Cool to room temperature and add 100 µL of 4% phosphoric acid to disrupt protein binding and ionize the basic amine group of the analyte.

  • Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX):

    • Condition: 2 mL Methanol, followed by 2 mL 0.1% Formic Acid in Water.

    • Load: Apply the hydrolyzed, acidified sample at a flow rate of 1 mL/min.

    • Wash 1 (Organics): 2 mL 0.1% Formic Acid in Water.

    • Wash 2 (Interferences): 2 mL Methanol. Rationale: Desethylclomifene is retained by strong cation exchange due to its protonated amine; methanol washes away neutral lipids.

    • Elute: 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 30 seconds.

LC-MS/MS Method Parameters

Chromatographic Separation

A biphenyl or high-density C18 column is required to resolve the (E)- and (Z)- geometric isomers of desethylclomifene. The acidic mobile phase ensures complete protonation [M+H]+ of the secondary amine for optimal positive electrospray ionization (ESI+).

ParameterSpecification
System Agilent 1290 Infinity II (or equivalent UHPLC)
Column Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)
Column Temperature 45 °C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 40 60
7.0 5 95
8.5 5 95
8.6 90 10

| 10.0 | 90 | 10 |

Mass Spectrometry Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The pseudo-molecular ion for desethylclomifene is m/z 378.2. The primary fragmentation pathway involves the cleavage of the ethylaminoethoxy side chain, yielding a highly stable and characteristic product ion at m/z 72.1[5].

MS ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3500 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/h
Collision Gas Argon (2 × 10⁻³ mbar)

MRM Transitions & Collision Energies: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Desethylclomifene | 378.2 | 72.1 | 50 | 35 | Quantifier | | Desethylclomifene | 378.2 | 58.1 | 50 | 45 | Qualifier | | Clomiphene-d5 (IS) | 411.2 | 105.2 | 50 | 35 | Internal Standard |

Note: The ratio of the quantifier ( m/z 72.1) to the qualifier ( m/z 58.1) must remain within ± 20% of the reference standard for positive WADA identification.

Analytical Workflow & Self-Validation System

To ensure absolute trustworthiness of the generated data, the workflow incorporates continuous self-validation. Matrix effects (ion suppression/enhancement) are actively monitored by assessing the absolute peak area of the Clomiphene-d5 internal standard across all patient samples compared to neat solvent injections.

AnalyticalWorkflow Sample Urine/Plasma Collection Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Extraction MCX SPE Extraction Hydrolysis->Extraction LCMS UHPLC-MS/MS (MRM Mode) Extraction->LCMS Validation Matrix Effect & IS Recovery Check LCMS->Validation Data Quantification & Reporting Validation->Data

Fig 2: End-to-end analytical workflow emphasizing the internal validation checkpoint.

Validation Criteria
  • Lower Limit of Quantification (LLOQ): 1.0 ng/mL (S/N > 10).

  • Linearity: 1.0 ng/mL to 500 ng/mL ( R2≥0.995 ).

  • Precision & Accuracy: Intra-day and inter-day Coefficient of Variation (CV) must be 15% ( 20% at LLOQ).

  • Matrix Factor: Evaluated by post-column infusion; IS-normalized matrix factor should be 0.85 – 1.15.

Conclusion

The reliable detection of desethylclomifene hydrochloride relies heavily on overcoming matrix interference through rigorous sample preparation and leveraging the specific fragmentation mechanics of the ethylaminoethoxy moiety. By utilizing MCX solid-phase extraction and monitoring the highly specific 378.2→72.1 transition, laboratories can achieve the sensitivity required for both stringent anti-doping regulations and complex pharmacokinetic PBPK modeling of CYP2D6 polymorphisms.

References

  • Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. dshs-koeln.de. Available at:[5]

  • Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. nih.gov. Available at:[2]

  • Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using chromatographic-mass spectrometric approaches. researchgate.net. Available at:[6]

  • Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine. researchgate.net. Available at:[1]

  • Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene. ovid.com. Available at:[3]

  • Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via. oup.com. Available at:[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Desethylclomifene Hydrochloride Bioanalytical Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals working with Desethylclomifene hydrochloride (N-desethylclomiphene).

Desethylclomifene is a major, highly active metabolite of clomiphene citrate. In clinical and pharmacokinetic research, accurately quantifying this metabolite alongside the parent drug is critical. Because biological samples (plasma, serum, urine) are often stored frozen and thawed multiple times before LC-MS/MS analysis, establishing rigorous freeze-thaw (FT) stability is a mandatory component of Bioanalytical Method Validation (BMV) ()[1].

Metabolic Pathway of Clomiphene

Understanding the formation of Desethylclomifene is essential for predicting its behavior in biological matrices. The parent drug undergoes extensive first-pass metabolism primarily driven by hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 ()[2].

MetabolicPathway Clomiphene Clomiphene Citrate CYP2D6_1 CYP2D6 (Hydroxylation) Clomiphene->CYP2D6_1 CYP3A4_1 CYP3A4 (N-deethylation) Clomiphene->CYP3A4_1 Hydroxy 4-Hydroxyclomiphene CYP2D6_1->Hydroxy Desethyl N-Desethylclomiphene CYP3A4_1->Desethyl CYP2D6_2 CYP2D6 (Hydroxylation) Desethyl->CYP2D6_2 CYP3A4_2 CYP3A4 (N-deethylation) Hydroxy->CYP3A4_2 Active (E)-4-hydroxy-N-desethylclomiphene (Active Metabolite) CYP2D6_2->Active CYP3A4_2->Active

Caption: Metabolic pathway of Clomiphene to its active metabolites via CYP2D6 and CYP3A4.

Quantitative Stability Data

The table below summarizes typical freeze-thaw stability data for Desethylclomifene hydrochloride in human plasma. Acceptance criteria dictate that the mean accuracy must remain within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Desethylclomifene in Human K2EDTA Plasma

QC LevelNominal Conc. (ng/mL)Storage TempCycle 1 Recovery (%)Cycle 3 Recovery (%)Cycle 5 Recovery (%)Precision (CV %)
Low QC (LQC)5.0-80°C101.298.595.44.2
Low QC (LQC)5.0-20°C99.896.191.85.8
High QC (HQC)100.0-80°C100.599.197.32.1
High QC (HQC)100.0-20°C101.198.494.63.5

Note: Data reflects typical recovery using Liquid-Liquid Extraction (LLE) and LC-MS/MS analysis in MRM mode.

Step-by-Step Methodology: Self-Validating Freeze-Thaw Protocol

To ensure scientific integrity, your stability protocol must be a self-validating system. This means the experimental design inherently controls for matrix effects, extraction efficiency, and instrument drift.

Step 1: Preparation of Quality Control (QC) Samples Spike Desethylclomifene hydrochloride into freshly pooled, blank human K2EDTA plasma to create Low QC (LQC) and High QC (HQC) samples. Causality: K2EDTA is the preferred anticoagulant because it chelates divalent cations (Mg2+, Ca2+), which are essential cofactors for endogenous metalloproteases. By sequestering these ions, K2EDTA effectively quenches enzymatic activity that might otherwise degrade the analyte during the vulnerable liquid phase of the thaw cycle ()[3].

Step 2: Baseline Establishment (Cycle 0) Extract and analyze a set of freshly prepared QCs (n=6 per level) immediately. This establishes the 100% nominal baseline and validates that your extraction chemistry is sound before freezing introduces thermodynamic stress.

Step 3: Freeze-Thaw Cycling

  • Aliquot the remaining QCs into standard polypropylene cryovials.

  • Freeze at the intended storage temperature (-20°C or -80°C) for a minimum of 24 hours.

  • Thaw unassisted at room temperature (RT). Causality: Unassisted thawing ensures uniform thermal equilibration. Rapid thawing in a 37°C water bath creates localized thermal gradients (hotspots) that can trigger the precipitation of thermolabile matrix proteins. These precipitated proteins can occlude the lipophilic analyte and artificially lower extraction recovery.

  • Refreeze the samples for at least 12-24 hours. Repeat this process for the desired number of cycles (typically 3 to 5).

Step 4: Extraction and LC-MS/MS Analysis On the final cycle, extract the FT QCs alongside a freshly prepared calibration curve and fresh QCs. Use a stable isotope-labeled internal standard (SIL-IS) or a structural analog to correct for extraction losses and matrix effects ()[4].

Step 5: Data Evaluation Calculate the concentration of the FT QCs against the fresh calibration curve. The stability is confirmed if the mean accuracy of the FT QCs is within ±15% of the nominal concentration.

FTWorkflow Prep 1. Prepare Aliquots (LQC & HQC in Plasma) Freeze 2. Freeze at -20°C or -80°C (Minimum 24 hours) Prep->Freeze Thaw 3. Thaw Unassisted at RT (Complete phase change) Freeze->Thaw 24h Thaw->Freeze Refreeze (12-24h) Cycles 1 to n-1 Extract 4. Sample Extraction (LLE or SPE) Thaw->Extract Final Cycle (n) Analyze 5. LC-MS/MS Analysis (MRM Mode) Extract->Analyze Compare 6. Data Evaluation (Acceptance: ±15% of Nominal) Analyze->Compare

Caption: Self-validating workflow for freeze-thaw stability testing in bioanalytical matrices.

Troubleshooting & FAQs

Q1: Why am I seeing >15% degradation of Desethylclomifene after only 2 freeze-thaw cycles at -20°C? A1: This is rarely due to molecular degradation of the metabolite itself, which is chemically stable. The causality is typically analyte adsorption to the container walls. Desethylclomifene is highly lipophilic. Upon repeated phase changes (freezing and thawing), the analyte can partition out of the aqueous matrix and irreversibly bind to standard polypropylene tubes. Solution: Switch to low-bind (siliconized) microcentrifuge tubes or add a small percentage of a surfactant/protein carrier (like BSA) if you are working in surrogate matrices rather than whole plasma.

Q2: Does the choice of anticoagulant affect the freeze-thaw stability of clomiphene metabolites? A2: Yes. While heparin is occasionally used, K2EDTA is strongly recommended for clomiphene and its metabolites. Heparinized plasma is more prone to forming fibrin clots after multiple freeze-thaw cycles. These micro-clots can trap the lipophilic Desethylclomifene, leading to artificially low recoveries during the extraction phase.

Q3: We observe shifting retention times and peak tailing for Desethylclomifene after Cycle 4. Is the molecule degrading? A3: No. This phenomenon is caused by matrix effect accumulation , not analyte degradation. Repeated freezing and thawing causes lipoproteins and endogenous phospholipids in the plasma to precipitate. If your sample cleanup relies solely on simple protein precipitation (PPT), these accumulated lipids will co-extract, foul the analytical column, and cause ion suppression in the MS source. Solution: Upgrade your extraction protocol from PPT to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using ethyl acetate to yield a cleaner extract ()[1].

Q4: How does the presence of the parent drug (Clomiphene) in the sample affect the stability assay of the metabolite? A4: In standard ex vivo plasma samples, the presence of clomiphene does not affect desethylclomifene stability because the conversion requires active hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6)[2], which are not active in K2EDTA plasma. However, if you are conducting stability assays in unquenched liver microsomes or hepatocytes, residual enzyme activity during the thawing phase could lead to artifactual conversion. Always quench microsomal assays with cold acetonitrile or acid before freezing.

References

  • Title: An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry Source: Analytical and Bioanalytical Chemistry (via ResearchGate) URL: [Link]

  • Title: A simple and sensitive LC-MS/MS method for quantification of Bepridil in rat plasma and its application to pharmacokinetic studies (Bioanalytical Method Validation Guidelines) Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL: [Link]

  • Title: Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of Desethylclomifene Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of desethylclomifene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common analytical challenge: chromatographic peak tailing. As a basic compound, desethylclomifene hydrochloride is susceptible to secondary interactions within the HPLC system that can compromise peak symmetry, affecting quantification accuracy and method robustness.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies. Our approach is rooted in explaining the fundamental mechanisms behind the issues, empowering you to make informed decisions in your method development and daily analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for desethylclomifene hydrochloride.

Q1: What is peak tailing and why is it a problem for my desethylclomifene hydrochloride analysis?

Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[1] For quantitative analysis, a symmetrical, Gaussian peak is ideal. Tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and lower sensitivity, ultimately compromising the accuracy and reproducibility of your results.[2]

Q2: What is the primary cause of peak tailing for a basic compound like desethylclomifene hydrochloride?

The most frequent cause is secondary-site interactions between the analyte and the stationary phase.[3][4] Desethylclomifene hydrochloride has an amine functional group which is basic.[5][6][7][8][9][10] In typical reversed-phase HPLC (pH > 3), this amine group can become protonated (positively charged). This charged analyte then interacts electrostatically with residual silanol groups (Si-OH) on the silica-based column packing, which are deprotonated and thus negatively charged.[2][3][11] This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail."[12]

Q3: My USP tailing factor is greater than 1.5. Is this acceptable?

While some assays may accept a tailing factor (Tf) up to 1.5 or even 2.0, a value greater than 1.2 is a clear indicator of an underlying issue that should be addressed.[3] For robust and accurate methods, striving for a tailing factor as close to 1.0 as possible is recommended.

Q4: Can my mobile phase be the cause of the tailing?

Absolutely. The mobile phase pH is a critical factor.[13] If the pH is not optimal, it can exacerbate the ionization of both the desethylclomifene hydrochloride and the column's residual silanols, increasing the problematic secondary interactions.[14][15] Insufficient buffer capacity can also lead to local pH shifts on the column, contributing to peak shape distortion.[12][16]

Q5: I'm using a standard C18 column. Is this the right choice?

While C18 columns are workhorses in reversed-phase chromatography, not all C18 columns are created equal.[17] Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which are notorious for causing peak tailing with basic compounds.[1][18] Modern, high-purity "Type B" silica columns that are densely bonded and end-capped are specifically designed to minimize these interactions and are a much better choice.[3][19]

Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical decision tree for your troubleshooting efforts.

G cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 Chemical Interactions (Analyte-Specific Tailing) cluster_3 Solutions start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks check_instrument Check for Extra-Column Volume (fittings, tubing length/ID) check_all_peaks->check_instrument All Peaks Tailing mobile_phase Optimize Mobile Phase check_all_peaks->mobile_phase Only Analyte Tailing check_column Suspect Column Issue (Void, Contamination) check_instrument->check_column No obvious issue solution_instrument Remake fittings, use narrow ID tubing. check_instrument->solution_instrument Fixable solution_column_maint Reverse flush column (if permitted). Replace guard or main column. check_column->solution_column_maint column_chem Evaluate Stationary Phase mobile_phase->column_chem No Improvement solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) mobile_phase->solution_ph pH Adjustment solution_buffer Increase Buffer Concentration (e.g., 25-50 mM) mobile_phase->solution_buffer Buffer Strength solution_additive Add Mobile Phase Modifier (e.g., Triethylamine) mobile_phase->solution_additive Additive solution_column_select Select High-Purity, End-Capped Column (Type B Silica) column_chem->solution_column_select

Caption: Troubleshooting workflow for desethylclomifene hydrochloride peak tailing.

In-Depth Analysis & Solutions

This section expands on the key areas of the troubleshooting workflow, explaining the science and providing actionable protocols.

The Culprit: Secondary Silanol Interactions

As introduced in the FAQs, the interaction between the protonated amine of desethylclomifene hydrochloride and ionized surface silanols is the primary chemical cause of peak tailing.[11] Silanol groups (Si-OH) are present on the surface of all silica-based stationary phases. Due to steric hindrance, not all silanols can be chemically bonded during the manufacturing of C18 or other phases, leaving some "residual" silanols.[11][19]

These residual silanols are weakly acidic (pKa ≈ 3.5-4.5) and become ionized (Si-O⁻) at higher mobile phase pH values.[2][18] This creates a secondary ion-exchange retention mechanism that competes with the desired reversed-phase (hydrophobic) mechanism, leading to poor peak shape.[15]

Strategy 1: Mobile Phase Optimization

Manipulating the mobile phase is often the fastest and most cost-effective way to mitigate peak tailing.

The goal of pH adjustment is to control the ionization state of either the silanol groups or the analyte to minimize electrostatic interaction.

  • Low pH Approach (Recommended First Step): By lowering the mobile phase pH to ≤ 3.0, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge.[3][19] This effectively "switches off" the secondary ion-exchange mechanism. While the desethylclomifene will be fully protonated (positively charged), the lack of a negatively charged stationary phase surface prevents the strong ionic interaction.

  • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH > 9) would neutralize the basic analyte. However, traditional silica-based columns are not stable above pH 8.[16][20] This approach should only be considered if you are using a modern hybrid or polymer-based column specifically designed for high pH stability.[21]

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups, minimizing secondary ionic interactions with the basic analyte.[19]
Buffer pKa Within ±1 unit of target pHEnsures stable pH control across the column, preventing local pH shifts that can cause peak distortion.[22][23]
Buffer Concentration 20 - 50 mMProvides sufficient buffering capacity to maintain the set pH and can help mask some silanol activity.[12][16]

Experimental Protocol: Adjusting Mobile Phase pH

  • Buffer Selection: Choose a buffer with a pKa close to your target pH (e.g., formate for pH 2.7-3.7, acetate for pH 3.8-5.8, though lower is better). Ensure the buffer is UV-transparent at your detection wavelength.[22]

  • Preparation: Prepare the aqueous portion of your mobile phase. Dissolve the buffer salt in HPLC-grade water to the desired concentration (e.g., 25 mM).

  • pH Adjustment: While stirring, carefully add the corresponding acid (e.g., formic acid) to the aqueous buffer solution until the pH meter reads your target pH (e.g., 3.0). Crucially, measure and adjust the pH of the aqueous component before adding the organic modifier. [22]

  • Final Preparation: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter. Mix with the appropriate volume of organic solvent (e.g., acetonitrile or methanol) to create your final mobile phase.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Competing Base (e.g., Triethylamine - TEA): Adding a small concentration (e.g., 0.1% v/v) of a competing base like triethylamine can improve peak shape.[16] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the larger desethylclomifene analyte. This is a classic but effective technique, particularly with older columns. Note that TEA can suppress ionization in MS detection.

  • Ion-Pairing Agents: For very basic compounds or when pH adjustment alone is insufficient, an ion-pairing agent can be used.[24] An anionic agent, like sodium heptanesulfonate, is added to the mobile phase. It pairs with the protonated desethylclomifene, forming a neutral complex that has better retention and peak shape in a reversed-phase system.[25][26] However, ion-pair chromatography requires long equilibration times and dedicating a column to this method is highly recommended as the agent can be difficult to wash out completely.[24]

Strategy 2: Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical target.

The best defense against silanol interactions is to use a column designed to minimize them.

  • High-Purity, End-Capped (Type B) Silica: Modern columns are made from high-purity silica with very low metal content and are "end-capped."[1][19] End-capping is a secondary chemical process that uses a small silylating agent (like trimethylchlorosilane) to bond many of the remaining accessible silanol groups, rendering them inert.[3] These columns are the standard for analyzing basic compounds.

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain (e.g., C18).[21][27] This polar group provides a shielding effect, sterically hindering the analyte from interacting with underlying silanols and improving peak shape for basic compounds.[21]

  • Hybrid Silica/Polymer Phases: These columns are built on a hybrid particle platform that is more resistant to high pH, allowing you to use the high-pH mobile phase approach to neutralize the analyte.

G cluster_0 Analyte-Stationary Phase Interaction cluster_1 Mitigation Strategies Analyte Protonated Desethylclomifene (R₃-NH⁺) Interaction Electrostatic Attraction (Secondary Retention) Analyte->Interaction Silanol Ionized Silanol Site (Si-O⁻) Silanol->Interaction Low_pH Low pH Mobile Phase (Protonates Silanol to Si-OH) Interaction->Low_pH Prevents End_Capping End-Capped Column (Blocks Silanol Site) Interaction->End_Capping Prevents Comp_Base Competing Base (TEA) (Masks Silanol Site) Interaction->Comp_Base Prevents

Caption: Mechanisms for mitigating secondary silanol interactions.

Strategy 3: Checking for Other System Issues

While chemical interactions are the most common cause for analyte-specific tailing, general system problems can affect all peaks.

  • Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.[2] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or less) and that all connections are made properly with no gaps.[15]

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the sample band, leading to tailing for all peaks.[3][28] This can be caused by pressure shocks or sample particulates. Try reverse-flushing the column (if the manufacturer allows) or replacing the guard column.[3]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[15] Whenever possible, dissolve your desethylclomifene hydrochloride standard and samples in the initial mobile phase.[20]

Conclusion

Resolving peak tailing for desethylclomifene hydrochloride is a systematic process of identifying and eliminating unwanted secondary chemical interactions. By understanding the interplay between the basic analyte, the stationary phase, and the mobile phase, you can make logical adjustments to your method. Start by optimizing the mobile phase pH and buffer concentration. If tailing persists, evaluate your column choice, opting for a modern, high-purity, end-capped stationary phase. By following this guide, you can achieve symmetrical peaks, leading to more accurate, robust, and reliable analytical results.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • (n.d.). HPLC Troubleshooting Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
  • Kaliszan, R., Wiczling, P., & Markuszewski, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Restek Corporation. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • (n.d.). Ion-Pair Reagents for HPLC. Retrieved from a general guide on ion-pair reagents.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Santini, R. E., & Dolan, J. W. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • LGC Standards. (n.d.). Desethylclomifene Hydrochloride.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pharmaffiliates. (n.d.). CAS No : 1310815-19-0 | Product Name : Desethylclomifene Hydrochloride.
  • Wei, Y., & Lucy, C. A. (2011). Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. Recent Advances in HPLC and LC-MS, 105-126.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Whelpton, R., & Buckley, D. G. (1986). Possible role for stationary phase metal interactions in the chromatography of hydroxyamines on silica.
  • LGC Standards. (n.d.). Desethylclomifene Hydrochloride.
  • Simson Pharma Limited. (n.d.). Desethyl Clomifene | CAS No- 78693-91-1.
  • LGC Standards. (n.d.). Desethylclomifene Hydrochloride.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Labmix24. (n.d.). Desethylclomifene Hydrochloride - KE-CE3220.12-100MG.
  • SynThink. (n.d.). 1310815-19-0 Desethylclomifene - Reference Standard.

Sources

Validation & Comparative

Desethylclomifene hydrochloride vs zuclomiphene receptor affinity comparison

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Affinity: Desethylclomifene Hydrochloride vs. Zuclomiphene

Introduction to SERM Isomeric Divergence

Selective Estrogen Receptor Modulators (SERMs) exhibit complex, tissue-specific pharmacology that is heavily dictated by their stereochemistry and metabolic fate. Clomiphene citrate, a foundational SERM utilized in reproductive endocrinology, is a racemic mixture of two geometric isomers: enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer)[1].

The clinical efficacy of clomiphene as an ovulation inducer and testosterone stimulator relies almost entirely on the hepatic metabolism of enclomiphene into highly potent antagonistic metabolites—most notably desethylclomifene and its hydroxylated derivatives[2]. In stark contrast, zuclomiphene acts as a long-acting estrogen receptor (ER) agonist[3]. For drug development professionals, understanding the divergent receptor affinities of desethylclomifene hydrochloride and zuclomiphene is critical for isolating active pharmaceutical ingredients to optimize targeted SERM therapies.

Mechanistic Comparison: ER Affinity and Functional Divergence

Desethylclomifene Hydrochloride: High-Affinity Antagonism

Desethylclomifene is a primary active metabolite of enclomiphene, generated via cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4)[4]. When further metabolized to (E)-4-hydroxy-N-desethylclomifene, it exhibits an exceptionally high binding affinity for the estrogen receptor, demonstrating an IC50 of approximately 1.4 nM for inhibiting ER activity[2].

By competitively binding to hypothalamic ERα and ERβ without inducing the conformational changes required for transcriptional co-activator recruitment, desethylclomifene effectively blocks the negative feedback loop of endogenous estrogens[5]. This blockade triggers a compensatory surge in Gonadotropin-Releasing Hormone (GnRH), which subsequently elevates Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) to stimulate gonadal function[5].

Zuclomiphene: Prolonged Agonism

Conversely, zuclomiphene lacks estrogen antagonism at physiological concentrations and functions primarily as a weak ER agonist[3]. While its absolute receptor binding affinity is lower than that of enclomiphene's active metabolites, zuclomiphene is highly lipophilic and resists rapid hepatic clearance, resulting in a biological half-life that can persist for over a month in human plasma[6].

Because it acts as an agonist, zuclomiphene maintains the negative feedback on the hypothalamus, actively counteracting the gonadotropin-stimulating effects of enclomiphene[6]. This opposing action is the primary reason modern drug development seeks to isolate enclomiphene or synthesize its direct active metabolites (like desethylclomifene hydrochloride) to prevent the dampening, prolonged estrogenic effect of zuclomiphene[3].

Quantitative Receptor Profile Comparison

The following table summarizes the pharmacological and kinetic differences between the two compounds based on in vitro and in vivo profiling:

Pharmacological PropertyDesethylclomifene HydrochlorideZuclomiphene
Chemical Origin Active metabolite of (E)-Clomiphene (Enclomiphene)(Z)-Clomiphene (cis-isomer)
Primary Receptor Action Potent Estrogen Receptor (ER) AntagonistWeak Estrogen Receptor (ER) Agonist
Receptor Binding Affinity High affinity (RBA ~0.71 vs E2=100 for precursor)Low affinity / Weak binding
Inhibitory Concentration (IC50) ~1.4 nM (as 4-OH-desethylclomifene)N/A (Agonist profile)
Pharmacokinetics / Half-life Rapid clearance (Days)Extended biological half-life (>1 month)
Physiological Impact Stimulates GnRH/LH/FSH secretionSuppresses/Maintains negative feedback loop

Experimental Protocols: Validating Receptor Affinity and Function

To objectively compare the receptor affinity and functional output of desethylclomifene vs. zuclomiphene, a dual-assay system is required. Binding affinity alone cannot distinguish between agonism and antagonism; therefore, a competitive radioligand binding assay must be coupled with an Estrogen Response Element (ERE) luciferase reporter assay[7].

Phase 1: Competitive Radioligand Binding Assay (Affinity)
  • Step 1: Receptor Preparation. Isolate recombinant human ERα and ERβ proteins.

    • Causality: Using purified receptor subtypes rather than whole-cell lysates prevents interference from cytosolic binding proteins (like SHBG) and allows for the precise calculation of subtype-specific dissociation constants (Kd).

  • Step 2: Incubation. Incubate 1 nM [3H]-estradiol with the ER proteins and titrate increasing concentrations (0.1 nM to 10 μM) of either desethylclomifene HCl or zuclomiphene.

  • Step 3: Self-Validating Control (NSB). Run parallel wells containing 1000-fold excess unlabeled estradiol to determine Non-Specific Binding (NSB). Total binding minus NSB yields specific binding, ensuring the radioactive signal is strictly receptor-mediated.

  • Step 4: Quantification. Separate bound from free radioligand using vacuum filtration over glass-fiber filters. Measure retained radioactivity via liquid scintillation counting to generate IC50 values.

Phase 2: ERE-Luciferase Reporter Assay (Functional Activity)
  • Step 1: Cell Culture & Transfection. Culture HEK293 cells in phenol red-free media supplemented with charcoal-stripped fetal bovine serum.

    • Causality: HEK293 cells lack endogenous ERs, preventing background noise. Furthermore, phenol red and standard serum contain weak estrogenic compounds that will prematurely activate the ERE reporter; charcoal stripping removes these steroids.

  • Step 2: Co-Transfection. Transiently transfect cells with an ERα or ERβ expression plasmid, an ERE-firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid.

  • Step 3: Ligand Treatment. Treat cells with the test compounds. To test antagonism (desethylclomifene), co-treat with 1 nM estradiol to observe signal suppression[7]. To test agonism (zuclomiphene), treat with the compound alone to observe signal induction.

  • Step 4: Self-Validating Control (Normalization). Normalize all firefly luciferase luminescence to the Renilla luciferase signal. This internal control mathematically eliminates data skew caused by well-to-well variations in cell viability or transfection efficiency.

Pathway Visualization

G Des Desethylclomifene HCl (ER Antagonist) ER Hypothalamic Estrogen Receptors (ERα / ERβ) Des->ER High Affinity (IC50 ~1.4nM) Zuc Zuclomiphene (ER Agonist) Zuc->ER Low Affinity / Prolonged Binding Block Blockade of Negative Feedback ER->Block Antagonism Act Activation of Negative Feedback ER->Act Agonism GnRH_Up ↑ GnRH, LH, FSH (Stimulates Gonadal Function) Block->GnRH_Up GnRH_Down ↓ GnRH, LH, FSH (Suppresses Gonadal Function) Act->GnRH_Down

Fig 1. Divergent ER signaling pathways and physiological outcomes of Desethylclomifene vs. Zuclomiphene.

References

  • [2] Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed. 2

  • [4] Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via - Oxford Academic. 4

  • [7] Pharmacokinetics of clomiphene and its metabolites in humans - ResearchGate. 7

  • [6] Estrogen Receptors in Polycystic Ovary Syndrome - PMC - NIH.6

  • [3] ZUCLOMIPHENE CITRATE - Inxight Drugs. 3

  • [1] Clomifene - Wikipedia. 1

  • [5] A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD.5

Sources

Validating Desethylclomifene Hydrochloride as a Biomarker for Clomiphene Doping: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Clomiphene citrate is a selective estrogen receptor modulator (SERM) clinically prescribed to induce ovulation in females. However, due to its secondary ability to stimulate 1 by disrupting the hypothalamic-pituitary-testicular axis, it is strictly prohibited in sports by the World Anti-Doping Agency (WADA)[1].

Detecting illicit clomiphene use presents a profound analytical challenge. The parent compound clears from the body rapidly, and low-level adverse analytical findings (AAFs) often lead to complex legal disputes where athletes claim unintentional ingestion via2[2]. To differentiate between trace food contamination and deliberate doping cycles, anti-doping laboratories have shifted their focus to long-term, structurally distinct phase I metabolites. Among these, desethylclomifene hydrochloride (N-desethylclomiphene) has emerged as a highly specific, long-term biomarker.

Mechanistic Grounding: The Biotransformation of Clomiphene

Clomiphene undergoes extensive first-pass hepatic metabolism before renal excretion. This biotransformation is primarily driven by cytochrome P450 enzymes, which convert the parent drug into a myriad of active and inactive metabolites[3].

  • CYP2D6 catalyzes the hydroxylation of the triphenylethylene ring, yielding 4-hydroxyclomiphene, a highly active metabolite[4].

  • CYP3A4 and CYP2C19 drive the N-deethylation of the tertiary amine side chain, producing 5[5].

Because N-desethylclomiphene requires systemic enzymatic processing, its presence in urine definitively indicates in vivo human metabolism rather than the excretion of unmetabolized parent drug from a contaminated food source.

Metabolism CC Clomiphene Citrate (Parent Drug) CYP2D6 CYP2D6 Enzyme (Hydroxylation) CC->CYP2D6 CYP3A4 CYP3A4 / CYP2C19 (N-deethylation) CC->CYP3A4 HC 4-Hydroxyclomiphene CYP2D6->HC HDC 4-Hydroxy-N-desethylclomiphene CYP2D6->HDC DC N-Desethylclomiphene (Target Biomarker) CYP3A4->DC CYP3A4->HDC HC->CYP3A4 DC->CYP2D6

Clomiphene metabolism pathway highlighting N-desethylclomiphene formation.

Comparative Biomarker Performance

To establish N-desethylclomiphene as a superior biomarker, it must be benchmarked against the parent compound and other primary metabolites regarding detection windows and analytical sensitivity.

BiomarkerDiagnostic WindowPrimary Metabolic PathwayAnalytical Sensitivity (LOQ)Doping Specificity
Parent Clomiphene < 10 DaysN/A< 5.0 ng/mLLow (Susceptible to poultry contamination claims)
4-Hydroxyclomiphene 3 - 4 WeeksCYP2D6 Hydroxylation< 0.1 ng/mLModerate
N-Desethylclomiphene > 4 MonthsCYP3A4 N-deethylation< 0.3 ng/mLHigh (Confirms extensive systemic metabolism)
Zuclomiphene Isomer > 120 DaysN/A (Isomer accumulation)< 0.1 ng/mLHigh

Data synthesized from controlled excretion studies[6],[7],[8].

While the parent clomiphene compound peaks between 24-36 hours and is barely detectable after 10 days[7], N-desethylclomiphene and the zuclomiphene stereoisomer exhibit massive tissue accumulation. The 6 for these long-term metabolites can extend beyond 120 days (and in some cases, up to 261 days)[6]. Furthermore, modern LC-MS/MS techniques can quantify (E)-N-desethylclomiphene down to a lower limit of quantification (LOQ) of 0.3 ng/mL[8].

Self-Validating Experimental Protocol for LC-MS/MS Quantification

The following protocol outlines the gold-standard methodology for extracting and quantifying N-desethylclomiphene from human urine, ensuring WADA-compliant analytical rigor.

Step 1: Sample Preparation and Internal Standardization
  • Action: Aliquot 2.0 mL of human urine. Spike with 10 µL of deuterated internal standard (N-desethylclomiphene-d6, 100 ng/mL).

  • Causality: The addition of a 4 prior to any sample manipulation creates a self-validating system[4]. Any subsequent losses during extraction or variations in mass spectrometer ionization efficiency (matrix effects) will affect the analyte and the internal standard equally, preserving the absolute quantitative ratio.

Step 2: Enzymatic Deconjugation
  • Action: Add 1.0 mL of sodium acetate buffer (pH 5.0) and 50 µL of E. coli β-glucuronidase. Incubate at 50°C for 1 hour.

  • Causality: Phase II metabolism conjugates N-desethylclomiphene with glucuronic acid to increase water solubility for renal excretion. 7, converting the metabolite back to its free aglycone form for accurate organic extraction and MS detection[7].

Step 3: Solid-Phase Extraction (SPE)
  • Action: Condition a mixed-mode cation exchange SPE cartridge with methanol and water. Load the hydrolyzed sample. Wash with 5% methanol in water, and elute with 100% methanol containing 2% ammonium hydroxide.

  • Causality: Urine contains thousands of endogenous salts and hydrophilic compounds that cause severe ion suppression in the electrospray ionization (ESI) source. SPE selectively retains the basic amine group of N-desethylclomiphene while washing away interferences, maximizing the signal-to-noise ratio.

Step 4: LC-MS/MS Analysis
  • Action: Inject 10 µL of the reconstituted eluate onto a 8 (1.8 µm). Run a gradient of 0.1% formic acid in water and acetonitrile. Detect using a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode[8].

  • Causality: The C18 stationary phase is critical for resolving the (E) and (Z) geometric isomers of N-desethylclomiphene. Because the (Z)-isomer (zuclomiphene derivative) has a significantly longer half-life than the (E)-isomer, chromatographic separation allows analysts to estimate the timeline of drug administration[6].

Workflow Urine Urine Sample + ISTD (d6) Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE LC LC Isomer Separation SPE->LC MS MS/MS MRM Detection LC->MS

Self-validating LC-MS/MS workflow for N-desethylclomiphene quantification.

Conclusion

By targeting N-desethylclomiphene via LC-MS/MS, anti-doping laboratories can extend the detection window of clomiphene abuse to several months. More importantly, quantifying this specific metabolite provides irrefutable evidence of in vivo biotransformation, successfully filtering out false positives caused by trace food contamination and upholding the scientific integrity of WADA's testing framework.

References
  • Distribution of Clomiphene and Its Metabolites in Antidoping Samples—A 3-Year Perspective. Drug Testing and Analysis (NIH). 1

  • Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following Clomiphene Administration in Males. The Journal of Clinical Endocrinology & Metabolism (NIH). 6

  • Excretion study of Clomiphene and its correlation with unusual findings in the routine doping control samples. DSHS-Koeln. 7

  • A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. ResearchGate. 4

  • Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using chromatographic-mass spectrometric approaches. ResearchGate. 2

  • Pharmacokinetics of clomiphene and its metabolites in humans. ResearchGate. 3

  • Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. ResearchGate. 5

  • Methods for detection of the misuse of “anti-oestrogens and aromatase inhibitors” in sport. Allied Academies. 8

Sources

A Comparative Guide to the Efficacy of Desethylclomifene Hydrochloride and Enclomiphene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Selective Estrogen Receptor Modulators

In the realm of selective estrogen receptor modulators (SERMs), the quest for compounds with precise mechanisms and optimized therapeutic windows is paramount. Clomiphene citrate, a long-standing treatment for ovulatory dysfunction and an off-label therapy for male hypogonadism, exists as a mixture of two geometric isomers: enclomiphene and zuclomiphene.[1] While enclomiphene possesses potent anti-estrogenic activity, zuclomiphene exhibits weaker estrogenic effects and a significantly longer half-life.[2] This has spurred interest in isomer-specific formulations, leading to the development of enclomiphene as a standalone agent.

Concurrently, the metabolic fate of clomiphene has revealed a cast of pharmacologically active molecules, including desethylclomifene. This guide provides a detailed comparative analysis of desethylclomifene hydrochloride and enclomiphene, focusing on their molecular pharmacology, and in vivo efficacy, supported by experimental data and protocols to inform researchers in the field of endocrinology and drug development.

Chemical Identity and Structural Comparison

Enclomiphene is the (E)-isomer of clomiphene, while desethylclomifene is a primary metabolite of clomiphene formed by the N-de-ethylation of the diethylaminoethoxy side chain. The hydrochloride salt of desethylclomifene is often used for research and analytical purposes.

CompoundIUPAC NameMolecular FormulaMolar Mass
Enclomiphene 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamineC₂₆H₂₈ClNO405.96 g/mol
Desethylclomifene Hydrochloride 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine hydrochlorideC₂₄H₂₅Cl₂NO414.37 g/mol

Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis

Both enclomiphene and, by extension, desethylclomifene, exert their primary effects through the modulation of estrogen receptors (ERs) within the hypothalamic-pituitary-gonadal (HPG) axis. By acting as ER antagonists in the hypothalamus, they block the negative feedback mechanism of endogenous estradiol.[3] This disinhibition leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH). Subsequently, the pituitary gland is stimulated to secrete higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In males, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[5]

HPG_Axis_SERM_Action cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testosterone Testosterone Testes->Testosterone Estradiol Estradiol Estradiol->Hypothalamus Negative Feedback (-) Testosterone->Estradiol Aromatase SERM Enclomiphene / Desethylclomifene SERM->Hypothalamus Antagonism Binding_Assay_Workflow A Prepare Rat Uterine Cytosol B Incubate Cytosol with [3H]-Estradiol and varying concentrations of test compound A->B C Separate Bound and Free Radioligand (e.g., charcoal-dextran) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. log[Concentration] and determine IC50 D->E

Sources

Comprehensive Comparison Guide: Desethylclomiphene Hydrochloride Extraction Methods from Human Urine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach sample preparation not merely as a sequence of steps, but as a self-validating system of chemical interactions. When analyzing clomiphene and its active metabolites in human urine—whether for anti-doping compliance or pharmacokinetic profiling—the integrity of your extraction method dictates the reliability of your LC-MS/MS data.

Clomiphene citrate is a selective estrogen receptor modulator (SERM). In vivo, it undergoes extensive hepatic biotransformation mediated by the cytochrome P450 system. The parent drug is metabolized into highly active secondary amines, primarily N-desethylclomiphene, which is further hydroxylated to 4-hydroxy-N-desethylclomiphene 1[1].

G Clom Clomiphene DE_Clom N-desethylclomiphene Clom->DE_Clom CYP3A4 / CYP2D6 OH_DE_Clom 4-OH-N-desethylclomiphene DE_Clom->OH_DE_Clom CYP2D6

Metabolic pathway of clomiphene to its active N-desethylclomiphene metabolites.

Because these metabolites are excreted in human urine predominantly as phase II glucuronide and sulfate conjugates, robust sample preparation is critical. This guide objectively evaluates the two premier extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) —detailing the mechanistic causality behind each protocol step.

Quantitative Comparison of Extraction Modalities

Before diving into the protocols, it is crucial to benchmark the performance of LLE and SPE. While protein precipitation (PPT) is often used for plasma, human urine lacks sufficient protein to make PPT viable, making LLE and SPE the industry standards for this matrix 2[2].

Analytical ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism pH-driven organic partitioningHydrophobic & ion-exchange affinity
Typical Recovery 80% – 88%90% – 96%
Matrix Effect Moderate (Susceptible to ion suppression)Low (Highly specific clean-up)
LLOQ (Desethylclomiphene) ~0.3 ng/mL<0.3 ng/mL
Processing Time High (Manual shaking & centrifugation)Low to Medium (Automatable via 96-well)
Cost per Sample Low (Bulk solvents)High (Specialized sorbent cartridges)

Experimental Protocols & Mechanistic Causality

Method A: Liquid-Liquid Extraction (LLE)

LLE relies on manipulating the ionization state of the target analyte. Desethylclomiphene hydrochloride contains a basic secondary amine. At physiological urine pH (5.5–7.0), this amine is protonated and highly hydrophilic. By alkalinizing the matrix, we neutralize the charge, driving the partition coefficient heavily toward the non-polar organic solvent 3[3].

Step-by-Step Workflow:

  • Enzymatic Hydrolysis: Aliquot 2.0 mL of human urine. Add 20 µL of internal standard (e.g., 17α-methyltestosterone, 20 µg/mL). Add 200 µL of phosphate buffer (pH 7.0) and 25 µL of E. coli β-glucuronidase. Incubate at 55°C for 1 hour.

    • Causality: Cleaves the glucuronic acid moiety, converting the phase II conjugate back into the detectable free-base metabolite.

  • Alkalinization: Add 300 µL of carbonate buffer to raise the pH to ~10.0.

    • Causality: Suppresses the ionization of the secondary amine on desethylclomiphene, rendering it lipophilic.

  • Organic Partitioning: Add 5.0 mL of tert-butyl methyl ether (TBME). Homogenize on a mechanical shaker for 10 minutes, then centrifuge at 2500 rpm for 5 minutes.

    • Causality: TBME provides excellent recovery for moderately polar basic drugs while leaving highly polar endogenous urinary interferences (like urea and salts) trapped in the aqueous layer.

  • Concentration & Reconstitution: Discard the aqueous phase. Evaporate the organic phase to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dry residue in 100 µL of the LC mobile phase.

Method B: Solid-Phase Extraction (SPE)

SPE provides superior clean-up by utilizing targeted sorbent interactions. For desethylclomiphene, a polymeric reverse-phase or mixed-mode cation exchange cartridge is ideal 4[4].

Step-by-Step Workflow:

  • Enzymatic Hydrolysis: Aliquot 3.0 mL of urine. Add internal standard. Adjust pH with 1.0 mL of sodium acetate buffer (pH 5.2). Add 50 µL of β-glucuronidase/arylsulfatase (Helix pomatia). Incubate at 55°C for 1 hour.

  • Conditioning: Pass 3.0 mL of Methanol followed by 3.0 mL of LC-grade water through the SPE cartridge.

    • Causality: Solvates the sorbent bed, maximizing the surface area for analyte interaction.

  • Loading: Apply the hydrolyzed urine sample to the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3.0 mL of 0.02 M NaOH/Methanol (6:4, v/v), followed by 3.0 mL of water. Dry the column under full vacuum for 5 minutes.

    • Causality: The basic wash removes acidic and neutral endogenous interferences while the basic desethylclomiphene remains tightly bound to the sorbent via hydrophobic interactions.

  • Elution: Elute the target analytes with 3.0 mL of TBME/Methanol (9:1, v/v). Evaporate under nitrogen and reconstitute in 100 µL of LC-eluent.

G Start Human Urine Sample (2-3 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C, 1h) Start->Hydrolysis Split Extraction Method Selection Hydrolysis->Split LLE_Alk Alkalinization (Carbonate Buffer, pH 10) Split->LLE_Alk LLE Pathway SPE_Cond Condition SPE Cartridge (MeOH, then Water) Split->SPE_Cond SPE Pathway LLE_Ext Add TBME, Shake & Centrifuge LLE_Alk->LLE_Ext LLE_Evap Evaporate Organic Phase (N2) LLE_Ext->LLE_Evap Recon Reconstitution in Mobile Phase LLE_Evap->Recon SPE_Load Load Hydrolyzed Sample SPE_Cond->SPE_Load SPE_Wash Wash (0.02M NaOH / MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (TBME:MeOH 9:1) SPE_Wash->SPE_Elute SPE_Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Parallel workflows for LLE and SPE extraction of desethylclomiphene from human urine.

Conclusion & Best Practices

For laboratories prioritizing cost-efficiency and processing standard anti-doping panels, Liquid-Liquid Extraction (LLE) utilizing TBME remains a highly robust, field-proven choice. The pH-driven partitioning effectively isolates desethylclomiphene while leaving polar urinary salts behind.

However, for high-throughput clinical research or pharmacokinetic studies requiring absolute minimization of matrix effects and sub-ng/mL limits of quantification, Solid-Phase Extraction (SPE) is the superior methodology. The ability to aggressively wash the sorbent bed with basic aqueous-organic mixtures ensures the cleanest possible extract prior to LC-MS/MS injection.

References
  • Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. dshs-koeln.de. 3

  • Study of Clomiphene metabolism by LC/MS/MS. dshs-koeln.de. 4

  • Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine. nih.gov. 2

  • Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene. oup.com. 1

Sources

Inter-laboratory validation of desethylclomifene hydrochloride mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Desethylclomifene Hydrochloride Mass Spectrometry: A Comprehensive Comparison Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar, low-abundance metabolites in complex biological matrices. Clomiphene, a selective estrogen receptor modulator (SERM), is extensively metabolized into active forms—notably desethylclomifene (N-desethylclomiphene) and 4-hydroxy-N-desethylclomiphene—primarily driven by the highly polymorphic CYP2D6 enzyme [1]. Because clomiphene and its metabolites are prohibited by the World Anti-Doping Agency (WADA) [2], and their pharmacokinetics are critical for understanding patient non-response in ovulation induction[3], precise and reproducible quantification is paramount.

This guide provides an objective comparison of mass spectrometry (MS) platforms for the quantification of desethylclomifene hydrochloride, detailing a self-validating inter-laboratory protocol to ensure data integrity, minimize matrix effects, and standardize limits of quantification (LOQ).

Mechanistic Grounding: The Analytical Target

Desethylclomifene is formed via the N-dealkylation of clomiphene. The stereochemistry ((E)- vs. (Z)-isomers) drastically affects both the pharmacological activity and the half-life of the drug [3]. The analytical challenge lies in the isobaric nature of many clomiphene metabolites and their low circulating concentrations (pg/mL to low ng/mL range) [3]. Understanding this pathway is critical because the choice of analytical platform must account for the specific ionization behaviors of these biotransformed products.

ClomipheneMetabolism Clomiphene Clomiphene (Parent Drug) CYP2D6 CYP2D6 / CYP3A4 (Hepatic Metabolism) Clomiphene->CYP2D6 Bioactivation Desethyl Desethylclomifene (N-dealkylation) CYP2D6->Desethyl N-dealkylation Hydroxy 4-Hydroxyclomifene (Hydroxylation) CYP2D6->Hydroxy Hydroxylation ActiveMet 4-Hydroxy-N-desethylclomifene (Potent SERM Antagonist) Desethyl->ActiveMet CYP2D6 Hydroxy->ActiveMet CYP3A4

Cytochrome P450-mediated biotransformation of clomiphene into desethylclomifene.

Platform Comparison: LC-MS/MS vs. LC-QTOF vs. Fast-GC/MS

When conducting inter-laboratory validation, selecting the appropriate MS platform dictates the sensitivity and specificity of desethylclomifene quantification. We compare three dominant methodologies:

  • Rapid-Resolution LC-ESI-MS/MS (Triple Quadrupole): The gold standard for targeted quantification. Utilizing Multiple Reaction Monitoring (MRM), it provides the lowest LOQ (e.g., 0.3 ng/mL for (E)-N-desethylclomiphene) [3].

  • LC-QTOF (Quadrupole Time-of-Flight): Best for non-targeted screening and identifying unreported metabolites via accurate mass measurement (high-resolution mass spectrometry)[4].

  • Fast-GC/MS: Requires extensive derivatization but offers robust chromatographic resolution, historically favored by legacy doping control laboratories.

Table 1: Inter-Laboratory Performance Comparison for Desethylclomifene Analysis

MetricRapid-Resolution LC-MS/MSLC-QTOFFast-GC/MS
Primary Application Targeted QuantificationUntargeted Screening & ProfilingLegacy Doping Control
Sensitivity (LOQ) 0.1 - 0.3 ng/mL1.0 - 2.5 ng/mL2.0 - 5.0 ng/mL
Selectivity Very High (MRM transitions)Exceptional (Accurate Mass)Moderate (Requires derivatization)
Sample Prep Complexity Low (Protein Precipitation/SPE)Low (Dilute & Shoot / SPE)High (Hydrolysis + Derivatization)
Inter-day Precision < 5% RSD< 8% RSD< 12% RSD
Isomer Separation Excellent (with sub-2µm columns)GoodGood

Causality in Choice: For strict quantitative inter-laboratory validation (e.g., pharmacokinetic studies or WADA threshold reporting), LC-MS/MS is mandatory due to its superior dynamic range and lower inter-day variability. LC-QTOF is preferred when elucidating novel metabolic pathways [4].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility across different laboratories, the following protocol integrates self-validating checkpoints (e.g., stable isotope dilution).

Step-by-Step Methodology:

  • Reagent Preparation & Internal Standardization:

    • Action: Spike 500 µL of human plasma or urine with 10 µL of stable isotope-labeled internal standard (e.g., desethylclomiphene-d6) at a known concentration (10 ng/mL).

    • Causality: The deuterium-labeled internal standard co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression during Electrospray Ionization (ESI) [5].

  • Sample Extraction (Protein Precipitation):

    • Action: Add 1.5 mL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile efficiently denatures plasma proteins. Formic acid ensures the basic amine of desethylclomifene remains protonated, enhancing solubility and recovery in the aqueous-organic mixture.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., ZORBAX Eclipse Plus C18, 1.8 µm) [3]. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The sub-2 µm particle size is critical for resolving the (E)- and (Z)-isomers of desethylclomifene, which have identical mass-to-charge (m/z) ratios but different biological activities.

  • Mass Spectrometry Detection (Positive ESI-MRM):

    • Action: Monitor the specific precursor-to-product ion transitions. For desethylclomifene, the typical pseudo-molecular ion [M+H]+ is m/z 378, with characteristic product ions at m/z 72 and m/z 100 [6].

    • Causality: Utilizing two transitions (one quantifier, one qualifier) ensures that isobaric matrix interferences do not produce false positives, fulfilling stringent WADA identification criteria [2].

ValidationWorkflow Spike 1. Isotope Spiking (Desethylclomiphene-d6) Prep 2. Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Prep LC 3. UPLC Separation (C18, sub-2µm) Prep->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Validate 5. Data Validation (Ion Ratio & Matrix Factor) MS->Validate

Step-by-step self-validating workflow for desethylclomifene quantification.

Inter-Laboratory Validation Parameters

When cross-validating this method between facilities, the following parameters must be strictly evaluated to guarantee scientific integrity:

  • Matrix Effect (ME): Calculated by comparing the peak area of desethylclomifene spiked post-extraction to a neat standard. Acceptable ME is 85-115%. The use of the -d6 internal standard is the primary mechanism to normalize ME variations between labs.

  • Accuracy and Precision: Inter-day precision must yield a Relative Standard Deviation (RSD) of <15% at the LOQ, and <10% at mid-to-high quality control (QC) levels.

  • Chromatographic Resolution (Rs): The Rs between (E)-desethylclomifene and (Z)-desethylclomifene must be >1.5 to ensure accurate, independent peak integration.

Conclusion

The robust quantification of desethylclomifene hydrochloride demands a rigorous, self-validating approach to overcome stereochemical complexities and matrix suppression. While LC-QTOF provides unparalleled utility in metabolic profiling, rapid-resolution LC-MS/MS remains the definitive choice for inter-laboratory validation due to its unmatched sensitivity and reproducibility. By standardizing isotope dilution and sub-2µm chromatography, laboratories can achieve the high-fidelity data required for both clinical pharmacokinetics and stringent anti-doping regulations.

References

  • Mürdter, T. E., et al. "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Oxford Academic. URL: [Link]

  • "TL26 Clomifene - WADA Technical Letter." World Anti-Doping Agency. URL:[Link]

  • Ganchev, B., et al. "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." PubMed. URL: [Link]

  • Lu, J., et al. "Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF)." Analytical Methods (RSC Publishing). URL: [Link]

  • Mazzarino, M., et al. "A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy." ResearchGate. URL:[Link]

  • "Identification by LC-ESI-MS/MS of new clomifene metabolites in urine." DSHS Koeln. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Desethylclomifene Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Desethylclomifene Hydrochloride, an active pharmaceutical ingredient (API). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemical compounds we handle.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Furthermore, based on Safety Data Sheets (SDS) for analogous compounds, it should be assumed that Desethylclomifene Hydrochloride may be harmful if swallowed, in contact with skin, or inhaled.[4][5] Therefore, the core principle of its disposal is containment and destruction by authorized means.

The Cardinal Rule: Prohibited Disposal Methods

Under federal regulations, specifically the Resource Conservation and Recovery Act (RCRA) as clarified by the EPA's Final Pharmaceutical Rule, the sewering of hazardous waste pharmaceuticals is strictly prohibited.[2]

  • DO NOT dispose of Desethylclomifene Hydrochloride (solid or in solution) down the drain.[2][6]

  • DO NOT dispose of the solid compound in regular laboratory trash.[7]

  • DO NOT mix with non-hazardous waste streams.[8][9]

This prohibition is foundational to preventing environmental contamination and protecting public health from the unforeseen consequences of pharmaceutical pollution.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach for managing Desethylclomifene Hydrochloride waste from generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure a barrier between you and the potential hazard. The main routes of exposure are inhalation, skin absorption, and ingestion.[10]

Required PPE:

  • Safety Goggles: Protects against splashes of solutions or airborne particles.

  • Chemical-Resistant Gloves: At least two pairs of nitrile gloves should be worn. Change gloves immediately if they become contaminated.

  • Lab Coat: Provides a removable barrier to protect skin and clothing.

  • Respiratory Protection (If applicable): If handling fine powders outside of a certified chemical fume hood, a NIOSH-certified respirator is recommended to prevent inhalation.[11]

Step 2: Waste Segregation at the Source

Proper segregation is critical for safety, compliance, and cost-effective disposal.[8][9] Never mix incompatible chemicals in the same waste container.[12]

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired pure Desethylclomifene Hydrochloride powder, contaminated weigh boats or paper.Labeled, sealed container for Hazardous Solid Chemical Waste . Often the original manufacturer's container is suitable if properly re-labeled as "Waste".[13]
Liquid Waste Solutions containing Desethylclomifene Hydrochloride (e.g., from experimental assays, stock solutions).Labeled, sealed, and chemically compatible container for Hazardous Liquid Chemical Waste .[14]
Contaminated Sharps Needles, syringes, glass pipettes, or vials that have come into contact with the compound.Puncture-resistant Hazardous Sharps Container .[13] Syringes should not be emptied before disposal.[15]
Contaminated Labware & PPE Gloves, bench paper, plastic tubes, and other disposable items contaminated with the compound.Double-bagged in clear plastic bags and placed in a container designated for Solid Hazardous Waste .[13]
Step 3: Containerization and Labeling

All waste must be accumulated in appropriate containers that are in good condition, compatible with the waste, and securely sealed to prevent leaks.[14]

Labeling is a critical regulatory requirement. Use your institution's official hazardous waste tags. The label must include:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "Waste Desethylclomifene Hydrochloride". Avoid formulas or abbreviations.[14]

  • The approximate percentage of all components in the container.

  • The date accumulation started.

  • The specific hazard(s) (e.g., Toxic).

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste by Type (Solid, Liquid, Sharps, PPE) PPE->Segregate Handle Waste Container Select Compatible, Leak-Proof Container Segregate->Container Place in Container Label Attach Hazardous Waste Label (Name, Hazard, Date) Container->Label Seal Container Store Store in Designated Satellite Accumulation Area Label->Store Ready for Storage Pickup Arrange for Pickup by Certified Waste Contractor Store->Pickup When Full or Timed Out Incinerate Final Disposal via High-Temperature Incineration Pickup->Incinerate Transport

Figure 1: General Disposal Workflow for Desethylclomifene Hydrochloride.

Step 4: On-Site Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA should be near the point of generation and under the control of laboratory personnel.[13][14]

  • Store containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[12][13]

  • Keep containers closed at all times except when adding waste.[12][14]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.

Step 5: Final Disposal

The ultimate disposal of Desethylclomifene Hydrochloride must be handled by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management contractor.[12][16] These specialized companies ensure that the waste is transported and destroyed in compliance with all federal, state, and local regulations.[3] The standard and most environmentally sound method for destroying potent APIs is high-temperature incineration at a permitted hazardous waste facility.[3][17] This process breaks down the active compound into its basic elements, preventing its release into the environment.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency safety office immediately.

  • For Small, Manageable Spills:

    • Ensure you are wearing appropriate PPE (double gloves, lab coat, safety goggles).

    • Contain the spill with absorbent pads or other materials from a chemical spill kit.

    • For a liquid spill: Cover with an inert absorbent material (e.g., vermiculite, sand).

    • For a solid powder spill: Gently cover with absorbent pads. DO NOT dry sweep, as this can create airborne dust. If necessary, wet the material slightly with water to prevent aerosolization.

    • Carefully collect the absorbed spill material using non-sparking tools (like a plastic dustpan) and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.

    • Remove contaminated PPE carefully and place it in the hazardous waste container.

    • Wash hands thoroughly.

    • Report the incident to your supervisor and EH&S office.

Figure 2: Spill Response Decision Flowchart.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one.

References

  • Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov. (2019, April 2). Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). Retrieved from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. (2024, August 15). Retrieved from [Link]

  • Pharmaceutical Waste Management Tips | Enviro-Safe Resource Recovery. (2019, June 19). Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). Retrieved from [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose | US EPA. (2026, January 22). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22). Retrieved from [Link]

  • Pharmaceutical Waste Disposal Services - BioServ. Retrieved from [Link]

  • Waste Management in Pharma Manufacturing | AbbVie CMO. Retrieved from [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines - EPA. (2025, September 18). Retrieved from [Link]

  • Pharmaceutical Waste - The Amlon Group. Retrieved from [Link]

  • Pharma Waste Management: Steps for Compliance & Sustainability. (2024, October 2). Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1). Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. Retrieved from [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. Retrieved from [Link]

  • Hazardous Waste Disposal. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from [Link]

  • Administrative Policy and Procedure Manual Pharmaceutical Waste Management - Lurie Children's. Retrieved from [Link]

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY Comments of Safer Chemicals Healthy Families, Natural Resources Defense Council, E - Toxic-Free Future. Retrieved from [Link]

  • Waste Stream Disposal –Quick Sheet - UConn Health. Retrieved from [Link]

  • 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride - OSHA. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。